molecular formula C7H7N3 B066311 6-Amino-2-methylnicotinonitrile CAS No. 183428-90-2

6-Amino-2-methylnicotinonitrile

カタログ番号: B066311
CAS番号: 183428-90-2
分子量: 133.15 g/mol
InChIキー: OZAIJUZOQOBQDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-2-methylnicotinonitrile is a versatile and valuable aminonicotinonitrile derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a pyridine ring substituted with an electron-donating amino group, a methyl group, and an electron-withdrawing nitrile group, creating a multifunctional template ideal for constructing diverse chemical libraries. Its primary research value lies in its application as a key precursor for the synthesis of more complex nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines and other fused bicyclic systems, which are privileged structures in the development of kinase inhibitors, receptor antagonists, and various other therapeutic agents. Researchers utilize this compound to explore structure-activity relationships (SAR) in programs targeting a range of diseases, with published studies indicating its utility in the development of potential anti-inflammatory, anticancer, and central nervous system (CNS) active compounds. The presence of both hydrogen bond donor (amino) and acceptor (nitrile and pyridine nitrogen) functionalities allows for specific interactions with biological targets, making it an indispensable tool for fragment-based drug design and lead optimization.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-amino-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAIJUZOQOBQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383303
Record name 6-Amino-2-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183428-90-2
Record name 6-Amino-2-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2-methylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 6-Amino-2-methylnicotinonitrile (CAS No. 183428-90-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-2-methylnicotinonitrile, a pyridine derivative with significant potential in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and biological activities, offering detailed experimental protocols and conceptual visualizations to support further research and application.

Core Compound Properties

This compound is a solid organic compound belonging to the class of pyridine derivatives.[1] Its core structure, featuring an amino group and a nitrile group on a methyl-substituted pyridine ring, makes it a valuable intermediate in the synthesis of various biologically active molecules.[2]

PropertyValueReference
CAS Number 183428-90-2[3][4][5]
Molecular Formula C₇H₇N₃[6][7]
Molecular Weight 133.15 g/mol [6][7]
Melting Point 162-166 °C[8]
Appearance Solid (typically white to off-white)
Solubility Low in water
SMILES Nc1ccc(C#N)c(C)n1[8]
InChI Key OZAIJUZOQOBQDW-UHFFFAOYSA-N[8]

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis via Amination of 2-Chloro-6-methylnicotinonitrile

This protocol describes a hypothetical synthesis based on the known reactivity of chloronicotinonitriles.

Materials:

  • 2-Chloro-6-methylnicotinonitrile

  • Ammonia (aqueous solution, 28-30%)

  • Autoclave reactor

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a high-pressure autoclave reactor, combine 2-chloro-6-methylnicotinonitrile (1 equivalent) with an excess of aqueous ammonia solution.

  • Seal the reactor and heat the mixture to 150-170°C for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -C≡N, -NH₂).

G Synthetic Workflow for this compound A 2-Chloro-6-methylnicotinonitrile C Autoclave Reaction (150-170°C) A->C B Aqueous Ammonia B->C D Work-up & Extraction (DCM) C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

Derivatives of nicotinonitrile have demonstrated a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.

Antimicrobial Activity

Nicotinonitrile derivatives have shown promise as antimicrobial agents. Their efficacy is often evaluated against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • This compound stock solution (in DMSO)

  • Positive control antibiotic/antifungal

  • Negative control (medium with DMSO)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).

Anticancer and Kinase Inhibition Activity

The nicotinonitrile scaffold is recognized as a versatile pharmacophore for kinase inhibition. The nitrile group can form critical hydrogen bonds within the ATP-binding pocket of kinases, leading to their inhibition. This suggests that this compound and its derivatives may possess anticancer properties by targeting specific kinases involved in cancer cell signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound stock solution (in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 384-well plate, add the diluted compound or DMSO (vehicle control).

  • Add the kinase and substrate mixture to each well and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

  • The luminescence signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G Kinase Inhibition Assay Workflow A Prepare serial dilutions of This compound B Add compound to 384-well plate A->B C Add kinase and substrate (Pre-incubate) B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Add ADP detection reagent E->F G Measure luminescence F->G H Calculate IC₅₀ G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Potential Mechanism of Action and Signaling Pathway Involvement

The structural features of this compound strongly suggest its potential to act as a kinase inhibitor. The pyridine ring can engage in π-stacking interactions with aromatic amino acid residues in the kinase active site, while the nitrile group can form hydrogen bonds, crucial for binding to the ATP pocket. By competitively inhibiting the binding of ATP, the compound can block the downstream signaling cascade that is dependent on the kinase's activity.

G Generic Kinase Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate (Active) Downstream Downstream Signaling P_Substrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Inhibitor This compound Inhibitor->Kinase Inhibition ATP ATP ATP->Kinase

Caption: Inhibition of a generic kinase signaling pathway.

Safety Information

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety protocols.

References

An In-Depth Technical Guide to 6-Amino-2-methylnicotinonitrile: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-methylnicotinonitrile is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with an amino, a methyl, and a nitrile group, makes it a versatile building block for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential roles as a modulator of key signaling pathways, such as the PIM-1 kinase and androgen receptor pathways.

Core Physical and Chemical Properties

This compound is typically a solid at room temperature, with its appearance ranging from white to a pale or light yellow. While it has low solubility in water, it is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance Solid (white to off-white, or light yellow to yellow)[1][2]
Melting Point 162-166 °C[2][3]
160.0-170.0 °C[4]
Boiling Point (Predicted) 295.1 ± 40.0 °C[2]
Density (Predicted) 1.18 ± 0.1 g/cm³[2]
pKa (Predicted) 3.0 ± 0.37[2]
Solubility Low in water; Soluble in DMSO, DMF[1]

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected spectral data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the amino protons. The chemical shifts and coupling constants of the aromatic protons are indicative of their positions on the substituted pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. The carbons of the pyridine ring will have chemical shifts influenced by the electron-donating amino group and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • N-H stretching: Bands corresponding to the amino group (NH₂) are expected in the region of 3300-3500 cm⁻¹.

  • C≡N stretching: A sharp absorption band for the nitrile group is anticipated around 2210-2260 cm⁻¹.

  • C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed.

  • C=C and C=N stretching: Vibrations from the pyridine ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol ). The fragmentation pattern can provide further structural information. For an amine-containing compound, the molecular ion peak is expected to be an odd number if it contains an odd number of nitrogen atoms.[5]

Experimental Protocols: Synthesis of this compound

Reaction Scheme:

G 2-Chloro-6-methylnicotinonitrile 2-Chloro-6-methylnicotinonitrile This compound This compound 2-Chloro-6-methylnicotinonitrile->this compound NH3 / Solvent Heat

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Methodology (Adapted from similar syntheses):

Materials:

  • 2-Chloro-6-methylnicotinonitrile

  • Ammonia (aqueous solution, e.g., 28%)

  • Solvent (e.g., ethanol or a sealed vessel for aqueous ammonia)

  • Potassium hydroxide (for potential subsequent hydrolysis if the nitrile group is also affected)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a pressure vessel or a sealed tube, combine 2-chloro-6-methylnicotinonitrile with an excess of aqueous ammonia solution. Alternatively, the reaction can be carried out in a solvent like ethanol saturated with ammonia gas in an autoclave.

  • Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 150 to 180°C for several hours (e.g., 7-15 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a sealed vessel was used, carefully vent any excess pressure.

    • Remove the ammonia and any volatile solvents under reduced pressure.

    • If necessary, basify the residue with a solution of potassium hydroxide and heat to hydrolyze any amide byproducts that may have formed from the nitrile group.

    • Cool the mixture and neutralize it with hydrochloric acid to a pH of around 7.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of aminonicotinonitrile have been investigated for their potential as inhibitors of various enzymes and as modulators of cellular signaling pathways. Two such pathways of interest are the PIM-1 kinase pathway and the androgen receptor signaling pathway.

PIM-1 Kinase Inhibition

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[2] Its overexpression is implicated in several cancers, making it an attractive target for cancer therapy.[4] The JAK/STAT pathway is a primary upstream regulator of PIM-1 expression.[4][6]

PIM1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM1 PIM1 Substrate_P Phosphorylated Substrates PIM1->Substrate_P Phosphorylation Cell_Cycle_Apoptosis Cell Cycle Progression & Apoptosis Inhibition Substrate_P->Cell_Cycle_Apoptosis PIM1_gene PIM1 Gene STAT_dimer->PIM1_gene Transcription Activation PIM1_gene->PIM1 Translation This compound This compound This compound->PIM1 Inhibition

Figure 2: A simplified representation of the PIM-1 kinase signaling pathway.

As depicted in the diagram, cytokines can activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. The resulting PIM-1 kinase then phosphorylates various downstream substrates, promoting cell survival and proliferation. Aminonicotinonitrile derivatives have been explored as inhibitors of PIM-1, which would block these downstream effects.

Androgen Receptor Antagonism

The androgen receptor (AR) is a ligand-activated transcription factor that is crucial for the development and progression of prostate cancer.[7][8] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell growth and survival.[1][8]

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Dimer AR Dimer AR_Androgen->AR_Dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth This compound This compound This compound->AR Antagonism

Figure 3: A simplified overview of the androgen receptor signaling pathway.

Certain aminonicotinonitrile derivatives have been investigated as potential androgen receptor antagonists. By binding to the AR, they can prevent the binding of androgens, thereby inhibiting the downstream signaling cascade that promotes the growth of prostate cancer cells.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis, while not extensively documented for this specific molecule, can be reliably achieved through established chemical transformations. The potential for this compound and its derivatives to interact with key biological pathways, such as the PIM-1 kinase and androgen receptor signaling pathways, underscores its importance as a scaffold for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound in their scientific endeavors. Further research is warranted to fully elucidate its biological mechanisms of action and therapeutic applications.

References

6-Amino-2-methylnicotinonitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and available data for 6-Amino-2-methylnicotinonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related aminonicotinonitrile analogs to provide a foundational understanding. All data derived from analogous compounds are explicitly noted.

Molecular Structure and Formula

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with an amino group at the 6-position, a methyl group at the 2-position, and a nitrile group at the 3-position.

Molecular Formula: C₇H₇N₃[1]

Molecular Weight: 133.15 g/mol [1]

Chemical Structure:

Caption: 2D representation of this compound.

Physicochemical Data

PropertyValueSource
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
CAS Number 183428-90-2
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Spectroscopic Data (Illustrative)

Specific spectroscopic data for this compound is not available in the searched literature. The following tables provide representative data from analogous aminonicotinonitrile compounds to illustrate the expected spectral characteristics.

¹H NMR Spectral Data (Hypothetical)

The expected proton NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are predicted based on typical values for similar structures.

ProtonChemical Shift (δ, ppm)Multiplicity
-CH₃~2.4s
Aromatic-H~6.5 - 7.8m
-NH₂~5.0 - 6.0br s
¹³C NMR Spectral Data (Hypothetical)

The expected carbon-13 NMR chemical shifts are predicted based on known values for substituted pyridines.[2][3][4][5]

CarbonChemical Shift (δ, ppm)
-CH₃~20-25
Aromatic-C~100 - 160
-C≡N~115 - 125
FT-IR Spectral Data (Hypothetical)

The expected characteristic infrared absorption frequencies are based on typical values for the functional groups present in the molecule.[6][7][8][9]

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C≡N Stretch (Nitrile)2220 - 2260Medium
C=C Stretch (Aromatic)1400 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
Mass Spectrometry Data (Hypothetical)

The expected mass-to-charge ratio (m/z) for the molecular ion in a mass spectrum would correspond to the molecular weight of the compound.

Ionm/z
[M]⁺133.15
[M+H]⁺134.16

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available. The following represents a plausible synthesis and analysis workflow based on general methods for the preparation of similar aminonicotinonitrile derivatives.[10]

Synthesis Workflow

Hypothetical Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials: - 2-Chloro-6-methylnicotinonitrile - Ammonia source reaction Amination Reaction (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution) start->reaction workup Aqueous Workup - Extraction with organic solvent - Washing with brine reaction->workup purification Purification - Column chromatography - Recrystallization workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Analysis (HPLC, Elemental Analysis) product->purity Logical Workflow for Biological Screening compound This compound screening High-Throughput Screening (e.g., against a panel of kinases, GPCRs, or microbial strains) compound->screening hit_id Hit Identification screening->hit_id dose_response Dose-Response and IC₅₀/EC₅₀ Determination hit_id->dose_response target_validation Target Validation Studies (e.g., CETSA, genetic knockdown) dose_response->target_validation lead_opt Lead Optimization target_validation->lead_opt

References

Navigating the Solubility Landscape of 6-Amino-2-methylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-2-methylnicotinonitrile is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the currently available solubility information for this compound, details established experimental protocols for solubility determination, and presents a generalized workflow for these experimental procedures.

Qualitative Solubility Profile

Based on a review of existing patent literature, this compound has been described as being soluble in the following organic solvents. This information is derived from its use in various chemical reactions where it is "dissolved in" the specified solvent. However, these sources do not provide information on the concentration, temperature, or extent of solubility.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

Organic SolventQualitative Solubility
MethanolSoluble
Dichloromethane (DCM)Soluble
N-Methyl-2-pyrrolidone (NMP)Soluble

This qualitative data serves as a starting point for solvent selection in experimental solubility assessments.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a systematic experimental approach is required. The isothermal saturation method is the most common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Isothermal Saturation Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured.

Materials and Apparatus:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

  • Temperature-controlled shaker or incubator

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common and effective way to quantify the concentration of this compound in solution.

Typical HPLC Parameters:

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Detection: UV-Vis detector at a wavelength where this compound exhibits strong absorbance.

  • Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method followed by HPLC analysis.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Quantitative Analysis cluster_data Data Processing prep1 Weigh excess 6-Amino-2- methylnicotinonitrile prep2 Add known volume of organic solvent prep1->prep2 to vials equilibration Agitate at constant temperature (e.g., 24-72h) prep2->equilibration settle Allow solids to settle equilibration->settle filter Withdraw supernatant and filter (0.22 µm) settle->filter dilute Dilute filtered sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility from concentration and dilution factor hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently well-documented in public sources, this guide provides researchers with the necessary qualitative background and detailed experimental protocols to determine these critical physicochemical parameters. By employing the isothermal saturation method coupled with a robust analytical technique like HPLC, scientists and drug development professionals can generate reliable solubility data. This information is essential for optimizing reaction conditions, developing effective purification strategies, and advancing the formulation of new chemical entities derived from this versatile building block. Future work should focus on systematically measuring and publishing the solubility of this compound in a range of pharmaceutically relevant solvents to create a valuable public resource for the scientific community.

An In-depth Technical Guide on the Spectral Data of 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 6-Amino-2-methylnicotinonitrile (CAS No: 183428-90-2). Due to the limited availability of public experimental data, this document presents predicted spectral values based on the analysis of its functional groups, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization of this and structurally similar molecules.

Compound Structure and Overview

IUPAC Name: 6-Amino-2-methylpyridine-3-carbonitrile Molecular Formula: C₇H₇N₃ Molecular Weight: 133.15 g/mol Structure:

Caption: A generalized workflow for the synthesis, purification, and spectral characterization of an organic compound.

The Rising Star in Medicinal Chemistry: An In-depth Technical Guide to the Potential Applications of 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-methylnicotinonitrile, a substituted aminopyridine, is emerging as a versatile scaffold in medicinal chemistry. Its unique electronic properties and functional group arrangement offer a foundation for the synthesis of a diverse array of bioactive molecules. While direct extensive research on this specific molecule is nascent, the broader family of aminopyridines and nicotinonitriles has demonstrated significant potential in targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. This technical guide consolidates the current understanding and extrapolates the potential applications of this compound as a key building block in drug discovery, drawing upon data from structurally related compounds to illuminate its promise.

Chemical Properties and Synthetic Versatility

This compound (CAS No: 183428-90-2) possesses a pyridine ring substituted with an amino group at the 6-position, a methyl group at the 2-position, and a nitrile group at the 3-position. This strategic placement of functional groups provides multiple avenues for chemical modification. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The nitrile group is a versatile handle for transformation into amines, carboxylic acids, or tetrazoles, significantly expanding the accessible chemical space.

The synthesis of derivatives from this scaffold can be conceptualized through a general workflow.

G A This compound B Functional Group Modification (e.g., Acylation, Alkylation of Amino Group) A->B Step 1a C Cyclization Reactions A->C Step 1b D Nitrile Group Transformation (e.g., Hydrolysis, Reduction, Cycloaddition) A->D Step 1c E Bioactive Derivatives B->E Step 2 C->E D->E

Figure 1: General synthetic workflow for derivatization of this compound.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound holds promise in several key therapeutic areas.

Anticancer Activity

Structurally related aminonicotinonitrile derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, studies on 2-amino-4,6-diphenylnicotinonitriles and 6-amino-2-pyridone-3,5-dicarbonitriles have revealed promising anticancer activity.

Quantitative Data on Anticancer Activity of Related Compounds

Compound ClassDerivativeCell LineIC50 (µM)Reference
2-Amino-4,6-diphenylnicotinonitrilesCompound 3MDA-MB-231 (Breast)1.81 ± 0.1[1]
MCF-7 (Breast)2.85 ± 0.1[1]
Compound 4MDA-MB-231 (Breast)6.93 ± 0.4[1]
MCF-7 (Breast)5.59 ± 0.3[1]
6-Amino-2-pyridone-3,5-dicarbonitrilesCompound 5oGlioblastomaPotent Activity[2]
Liver, Breast, Lung CancersPotent Activity[2]

Signaling Pathways in Cancer

Many anticancer agents derived from heterocyclic scaffolds, including those similar to aminopyridines, function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Potential Inhibitor (this compound Derivative) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Figure 2: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Kinase Inhibition

The nicotinonitrile scaffold is a known pharmacophore for kinase inhibitors. The nitrile group can form crucial hydrogen bonds within the ATP-binding pocket of various kinases. Derivatives of this compound could be designed to target specific kinases implicated in diseases like cancer and inflammatory disorders.

Antimicrobial Activity

Aminopyridine and nicotinonitrile derivatives have been reported to exhibit a broad spectrum of antimicrobial activities. The structural features of this compound make it a promising starting point for the development of novel antibacterial and antifungal agents.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of compounds structurally related to this compound derivatives. These can serve as a methodological basis for future research on the title compound.

Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives[1]

A two-step synthetic protocol can be adapted for the synthesis of derivatives from this compound.

G Start Acetophenone & Benzaldehyde Derivatives Chalcone Chalcone Synthesis (Base-catalyzed condensation) Start->Chalcone Reaction Reaction with Malononitrile & Ammonium Acetate Chalcone->Reaction Product 2-Amino-4,6-diphenylnicotinonitrile Derivatives Reaction->Product

Figure 3: Experimental workflow for the synthesis of 2-Amino-4,6-diphenylnicotinonitrile derivatives.

Step 1: Chalcone Synthesis

  • Equimolar amounts of an appropriate acetophenone and benzaldehyde are dissolved in ethanol.

  • A 10% alcoholic sodium hydroxide solution is added dropwise at room temperature.

  • The reaction mixture is stirred until completion (monitored by TLC).

  • The precipitated chalcone is filtered, washed with cold ethanol, and dried.

Step 2: Aminonicotinonitrile Synthesis

  • The synthesized chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) are refluxed in absolute ethanol overnight.

  • After cooling, the precipitate is filtered, washed with ethanol, and recrystallized to yield the final product.

Cytotoxicity Assay (MTT Assay)[1]
  • Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct studies on this specific molecule are limited, the extensive research on structurally related aminopyridine and nicotinonitrile derivatives provides a strong rationale for its exploration in medicinal chemistry. The demonstrated potential for anticancer, kinase inhibitory, and antimicrobial activities, coupled with its synthetic tractability, positions this compound as a valuable building block for the next generation of drug candidates. Further investigation into the synthesis and biological evaluation of its derivatives is highly warranted to unlock its full therapeutic potential.

References

6-Amino-2-methylnicotinonitrile: A Versatile Heterocyclic Scaffold for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Amino-2-methylnicotinonitrile, a substituted pyridine derivative, has emerged as a valuable and versatile heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive amino group and a cyano moiety ortho to the ring nitrogen, provide a rich platform for a diverse array of chemical transformations. This functionality allows for the construction of complex fused heterocyclic systems, making it a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors and other biologically active molecules.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 183428-90-2[1]
Molecular Formula C₇H₇N₃[2]
Molecular Weight 133.15 g/mol [2]
Melting Point 162-166 °C[1]
Appearance Solid
Solubility Soluble in many organic solvents

Safety Information:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a halogen at the 6-position of a 2-methylnicotinonitrile precursor with an amino group. A common and effective method is the amination of 2-chloro-6-methylnicotinonitrile.

Experimental Protocol: Synthesis via Amination of 2-Chloro-6-methylnicotinonitrile

This protocol is based on established procedures for the amination of similar chloropyridine precursors.

Materials:

  • 2-Chloro-6-methylnicotinonitrile

  • Aqueous ammonia (28-30%)

  • Autoclave or sealed reaction vessel

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a high-pressure autoclave, combine 2-chloro-6-methylnicotinonitrile with an excess of aqueous ammonia.

  • Seal the vessel and heat the reaction mixture to a temperature typically ranging from 150-180°C. The reaction is generally monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion, which may take several hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia under reduced pressure.

  • The resulting aqueous solution is then neutralized. The pH can be adjusted to be slightly basic to ensure the product is in its free base form.

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

G start Start: 2-Chloro-6-methylnicotinonitrile reagents Aqueous Ammonia (excess) start->reagents Add conditions Heat in Autoclave (150-180°C) reagents->conditions Undergo workup1 Cool & Vent conditions->workup1 After reaction workup2 Remove excess Ammonia workup1->workup2 workup3 Neutralization & Extraction workup2->workup3 purification Purification (Recrystallization/Chromatography) workup3->purification product Product: this compound purification->product

Fig. 1: Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques. While specific spectra are often proprietary to suppliers, the expected chemical shifts are detailed below based on the analysis of closely related structures.

¹H NMR Spectroscopy (Expected Chemical Shifts):

ProtonsChemical Shift (δ, ppm)Multiplicity
-CH₃~2.4s
Pyridine H-4~6.5-6.7d
Pyridine H-5~7.4-7.6d
-NH₂~4.5-5.5br s

¹³C NMR Spectroscopy (Expected Chemical Shifts):

CarbonChemical Shift (δ, ppm)
-CH₃~20-25
C-3 (C-CN)~118-120
C-4~110-115
C-5~135-140
C-2 (C-CH₃)~150-155
C-6 (C-NH₂)~160-165
-CN~115-120

Applications as a Heterocyclic Building Block

The synthetic utility of this compound lies in the reactivity of its amino and cyano groups, which can participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems. A particularly important application is the synthesis of pyridopyrimidines, a class of compounds with a wide range of biological activities.

Synthesis of Pyridopyrimidine Derivatives:

The ortho-disposed amino and cyano groups of this compound are ideally positioned for cyclocondensation reactions with various reagents to construct the pyrimidine ring fused to the initial pyridine core.

General Signaling Pathway for Pyridopyrimidine Synthesis:

G start This compound reagent1 Formamide start->reagent1 Cyclocondensation reagent2 Urea or Thiourea start->reagent2 Cyclocondensation reagent3 Isothiocyanates start->reagent3 Cyclocondensation product1 Aminopyridopyrimidine reagent1->product1 product2 Pyridopyrimidinone/-thione reagent2->product2 product3 Substituted Aminopyridopyrimidine reagent3->product3

Fig. 2: General reaction pathways for pyridopyrimidine synthesis.

Experimental Protocol: Synthesis of a 4-Aminopyrido[2,3-d]pyrimidine Derivative

This protocol is a representative example of the cyclization of an aminonicotinonitrile.

Materials:

  • This compound

  • Formamide

  • High-boiling point solvent (optional, e.g., N,N-dimethylformamide)

Procedure:

  • A mixture of this compound and an excess of formamide is heated at reflux for several hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

  • The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol or water) to remove excess formamide, and dried.

  • If the product does not precipitate, the reaction mixture is poured into water, and the resulting solid is collected by filtration.

  • The crude product can be purified by recrystallization.

Applications in Drug Discovery:

Derivatives of the pyridopyrimidine scaffold synthesized from this compound have shown significant promise as inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, substituted pyridopyrimidines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cell signaling pathways.[3] The modular nature of the synthesis allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize the potency and selectivity of these inhibitors.

Furthermore, related aminonicotinonitrile derivatives have been used to synthesize compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[4][5][6]

Workflow for Drug Discovery Application:

G start This compound synthesis Synthesis of Pyridopyrimidine Library start->synthesis screening Biological Screening (e.g., Kinase Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

References

biological activity of 6-Amino-2-methylnicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 6-Amino-2-methylnicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate for the synthesis of a wide array of biologically active molecules.[1] Derivatives built upon this and related nicotinonitrile frameworks have demonstrated significant therapeutic potential, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with these promising compounds.

Synthesis of Bioactive Nicotinonitrile Derivatives

The synthesis of biologically active nicotinonitrile derivatives often involves multi-step reactions. A common strategy for creating related bioactive compounds, such as 6-amino-2-pyridone-3,5-dicarbonitriles, is a one-pot, two-step catalytic process. This typically begins with the Knoevenagel condensation of an aldehyde and malononitrile, followed by further reaction to form the final substituted aminopyridine ring system.[2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product Aldehyde Aromatic Aldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Malononitrile Malononitrile Malononitrile->Condensation Cyanoacetamide N-Substituted 2-Cyanoacetamide Cyclization Michael Addition & Cyclization Cyanoacetamide->Cyclization Condensation->Cyclization Intermediate Final_Product 6-Amino-2-pyridone -3,5-dicarbonitrile Derivative Cyclization->Final_Product Catalyst (e.g., Betaine)

Caption: General one-pot, two-step synthesis of 6-amino-2-pyridone derivatives.[2]

Anticancer Activity

Derivatives of the aminonicotinonitrile scaffold have shown significant promise as anticancer agents. Specifically, a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including those from breast, lung, liver, and brain cancers.[2][5]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

Compound IDCell LineIC50 (µM)Reference
Compound 3 MDA-MB-231 (Breast Cancer)4.81 ± 0.3[6]
MCF-7 (Breast Cancer)3.55 ± 0.2[6]
Compound 4 MDA-MB-231 (Breast Cancer)6.93 ± 0.4[6]
MCF-7 (Breast Cancer)5.59 ± 0.3[6]
Compound 5o Glioblastoma CellsPotent Activity[2][5]
DoxorubicinMDA-MB-231 (Breast Cancer)6.12 ± 0.4[6]
(Control)MCF-7 (Breast Cancer)4.95 ± 0.3[6]

Table 1: IC50 values of selected 2-amino-4,6-diphenylnicotinonitrile derivatives against human breast cancer cell lines. Compound 3, in particular, demonstrated cytotoxicity surpassing the standard chemotherapeutic agent, Doxorubicin.[6]

The lead compound 5o from another study showed potent anticancer activity against glioblastoma cells and also demonstrated efficacy against liver, breast, and lung cancer cell lines.[2] Furthermore, its cytotoxicity was enhanced when used in combination with clinically relevant small molecule inhibitors targeting receptor tyrosine kinases and proteasomes.[2][5]

Anticancer_Mechanism cluster_pathway Cancer Cell Signaling RTK Receptor Tyrosine Kinase (RTK) Proliferation Cell Proliferation & Survival RTK->Proliferation Activates Proteasome Proteasome Proteasome->Proliferation Maintains Protein Homeostasis for Apoptosis Enhanced Cytotoxicity / Apoptosis Derivative Nicotinonitrile Derivative (e.g., 5o) Derivative->Proliferation Inhibits Derivative->Apoptosis Inhibitor Small Molecule Inhibitor Inhibitor->RTK Inhibits Inhibitor->Proteasome Inhibits Inhibitor->Apoptosis

Caption: Synergistic inhibition of cancer pathways by nicotinonitrile derivatives.[2][5]
Experimental Protocol: MTT Cytotoxicity Assay

The in vitro anticancer activity of nicotinonitrile derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentrations.

Antimicrobial Activity

Nicotinonitrile derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Their mechanism of action can involve interactions with bacterial resistance mechanisms or the inhibition of essential microbial enzymes.[1][7]

Quantitative Data: Antimicrobial Screening

The antimicrobial efficacy is often determined by measuring the diameter of the zone of inhibition in agar diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).

Compound ClassOrganismActivityReference
2-Methoxy/2-Amino NicotinonitrilesGram-positive BacteriaActive[3]
Gram-negative BacteriaActive[3]
FungiActive[3]
Pyrimidine DerivativesBacteriaActive[8]
FungiActive[8]

Table 2: Summary of reported antimicrobial activities for various nicotinonitrile and related heterocyclic derivatives.

Experimental Protocol: Agar Well Diffusion Method

This method is a standard procedure for evaluating the antimicrobial activity of chemical substances.

  • Media Preparation: A suitable sterile nutrient agar medium is prepared and poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is uniformly swabbed onto the surface of the agar plate.

  • Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well. A standard antibiotic (e.g., Gentamicin) and a solvent control (e.g., DMSO) are used for comparison.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Enzyme Inhibition

Certain nicotinonitrile derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating metabolic disorders and other diseases.[4] Enzymes such as α-glucosidase (implicated in diabetes), tyrosinase (involved in pigmentation), and urease (linked to bacterial infections) have been targeted.[4]

Quantitative Data: Enzyme Inhibition
Compound IDTarget EnzymeIC50 (µM)Reference
Compound 1 α-glucosidase27.09 ± 0.12[4]
Urease33.04 ± 0.70[4]
Compound 16 Tyrosinase10.55 ± 0.08[4]
Acarbose (Control)α-glucosidase40.00 ± 0.70[4]
Kojic Acid (Control)Tyrosinase16.9 ± 1.30[4]

Table 3: Inhibitory activity of selected nicotinonitrile derivatives against various enzymes. Notably, compound 1 was a more potent α-glucosidase inhibitor than the standard drug acarbose, and compound 16 was a more effective tyrosinase inhibitor than kojic acid.[4]

Enzyme_Inhibition_Workflow Enzyme Enzyme Solution (e.g., α-glucosidase) Mix1 Pre-incubation: Enzyme + Inhibitor Enzyme->Mix1 Inhibitor Test Compound (Nicotinonitrile Derivative) Inhibitor->Mix1 Substrate Substrate (e.g., PNPG) Reaction Initiate Reaction: Add Substrate Substrate->Reaction Mix1->Reaction Product Measure Product Formation (Spectrophotometry) Reaction->Product IC50 Calculate % Inhibition & IC50 Value Product->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.
Experimental Protocol: α-Glucosidase Inhibition Assay

  • Preparation: A reaction mixture is prepared containing phosphate buffer, the test compound (inhibitor) at various concentrations, and a specific amount of α-glucosidase enzyme solution.

  • Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG).

  • Incubation: The reaction is allowed to proceed for another incubation period (e.g., 20 minutes at 37°C). During this time, the enzyme hydrolyzes the substrate to produce p-nitrophenol, a yellow-colored product.

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

  • Measurement: The absorbance of the p-nitrophenol produced is measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the test samples with that of a control reaction containing no inhibitor. The IC50 value is then determined from a dose-response curve.

Other Biological Activities

Beyond the activities detailed above, derivatives of the nicotinonitrile and nicotinamide scaffold have been explored for other therapeutic applications:

  • Androgen Receptor Antagonism: Certain derivatives have shown the ability to act as androgen receptor antagonists, which is valuable for treating androgen-dependent diseases like prostate cancer.[1]

  • Histone Deacetylase (HDAC) Inhibition: A series of 6-aminonicotinamides were developed as potent and selective class I HDAC inhibitors, demonstrating efficacy in a human tumor xenograft model.[9]

  • Kinase Inhibition: The nicotinonitrile scaffold is recognized as a versatile pharmacophore for inhibiting various kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), through specific nitrile-mediated binding interactions.[1]

References

An In-depth Technical Guide to 6-Amino-2-methylnicotinonitrile and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 6-Amino-2-methylnicotinonitrile and its diverse analogs. It delves into their synthesis, explores their wide-ranging biological activities, and discusses their potential as therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and insights into their mechanisms of action.

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, this compound and its derivatives have emerged as a versatile class of molecules with a broad spectrum of pharmacological activities. These compounds have demonstrated potential in various therapeutic areas, including oncology, neurology, and infectious diseases. This guide aims to consolidate the current knowledge on this important class of compounds, providing a foundation for future research and development.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs often involves multi-step reaction sequences. A general and efficient method for the preparation of substituted 2-aminopyridines involves a one-pot multicomponent reaction. This approach offers advantages such as simplicity, high yields, and the ability to generate a diverse library of analogs.

A representative synthetic workflow for a class of related compounds, 2-amino-4,6-diphenylnicotinonitriles, is depicted below. This two-step process begins with the synthesis of chalcones from acetophenones and aldehydes, followed by a reaction with malononitrile and ammonium acetate.

acetophenone Acetophenones chalcones Chalcones acetophenone->chalcones Base aldehyde Aldehydes aldehyde->chalcones apns 2-Amino-4,6-diphenylnicotinonitriles chalcones->apns Reflux malononitrile Malononitrile malononitrile->apns ammonium_acetate Ammonium Acetate ammonium_acetate->apns

Synthetic workflow for 2-amino-4,6-diphenylnicotinonitriles.
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives[1]

This protocol describes a general method for the synthesis of 2-amino-4,6-diphenylnicotinonitrile and its derivatives.

Step 1: Synthesis of Chalcones

  • To a solution of an appropriate acetophenone (10 mmol) and aldehyde (10 mmol) in ethanol, add a 10% alcoholic sodium hydroxide solution.

  • Stir the reaction mixture at room temperature.

  • The resulting chalcone is typically used in the next step without further purification.

Step 2: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives

  • In a round-bottom flask, combine the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 equiv.).

  • Add absolute ethanol as a solvent and reflux the mixture overnight.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the solid product with cold ethanol and dry to obtain the desired 2-amino-4,6-diphenylnicotinonitrile derivative.

Biological Activities and Therapeutic Potential

This compound and its analogs exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs. The primary areas of investigation include their anticancer, antimicrobial, and neurological effects.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of aminonicotinonitrile derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and lung.

Table 1: In Vitro Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Analogs against Breast Cancer Cell Lines

CompoundMDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
1 78.28 ± 3.9> 100
2 8.01 ± 0.516.20 ± 1.3
3 1.81 ± 0.12.85 ± 0.1
4 6.93 ± 0.45.59 ± 0.3
5 15.52 ± 1.220.07 ± 1.5
6 10.23 ± 0.89.47 ± 0.7
Doxorubicin 3.18 ± 0.14.17 ± 0.2

Data sourced from a study on 2-amino-4,6-diphenylnicotinonitriles.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][][4] Several anticancer compounds exert their effects by targeting key components of this pathway. While direct evidence for this compound is still emerging, the structural similarities of its analogs to known PI3K/mTOR inhibitors suggest a potential mechanism of action involving the modulation of this pathway.

growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates apoptosis Apoptosis akt->apoptosis inhibits s6k1 S6K1 mtorc1->s6k1 phosphorylates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 phosphorylates cell_growth Cell Growth & Proliferation s6k1->cell_growth eif4ebp1->cell_growth aminonicotinonitrile Aminonicotinonitrile Analog aminonicotinonitrile->pi3k inhibits aminonicotinonitrile->mtorc1 inhibits

Potential inhibition of the PI3K/Akt/mTOR pathway by aminonicotinonitrile analogs.
Antimicrobial Activity

Derivatives of nicotinonitrile have shown promising antimicrobial properties against a range of pathogens, including drug-resistant strains.[5] This suggests their potential in addressing the growing challenge of antibiotic resistance.

Table 2: Antimicrobial Activity of 2-Amino-3-cyanopyridine Derivatives

CompoundGram-positive Bacteria (MIC, µg/mL)
S. aureus
2c 0.039 ± 0.000

Data represents the Minimum Inhibitory Concentration (MIC) for the most active compound in a series of 2-aminopyridine derivatives.

Neurological Activity: Potassium Channel Blockade

Certain aminopyridines are known to act as potassium channel blockers. This mechanism is the basis for the therapeutic use of compounds like 4-aminopyridine in neurological conditions such as multiple sclerosis. By blocking voltage-gated potassium channels, these compounds can enhance neuronal excitability and improve nerve signal conduction. While the specific effects of this compound on potassium channels are not yet fully elucidated, this represents a significant area for future investigation.

Detailed Experimental Protocols for Biological Assays

To facilitate further research, this section provides detailed protocols for key biological assays used to evaluate the activity of this compound and its analogs.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition: HDAC Inhibitor Screening Assay (Fluorometric)

This assay measures the inhibition of Histone Deacetylase (HDAC) activity.

Protocol:

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the compound to interact with the enzyme.

  • Substrate Addition: Add a fluorogenic HDAC substrate to initiate the enzymatic reaction.

  • Development: After a further incubation period, add a developer solution to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of HDAC activity and determine the IC50 value.

Kinase Inhibition: FGFR4 Kinase Assay

This assay is designed to measure the kinase activity of Fibroblast Growth Factor Receptor 4 (FGFR4) and the inhibitory potential of test compounds.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing FGFR4 enzyme, a suitable kinase buffer, ATP, and the test compound.

  • Initiate Reaction: Add a specific FGFR4 substrate to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: Determine the inhibitory effect of the compound on FGFR4 activity and calculate the IC50 value.

Structure-Activity Relationship (SAR)

The biological activity of aminonicotinonitrile derivatives is highly dependent on the nature and position of substituents on the pyridine ring. A systematic exploration of these structural modifications is crucial for the development of potent and selective drug candidates.

General SAR Observations for Anticancer Activity:

  • The presence of aryl groups at the 4- and 6-positions of the nicotinonitrile core can significantly influence cytotoxicity.

  • Substitution on these aryl rings with electron-donating or electron-withdrawing groups can modulate activity.

  • The amino group at the 2-position is often crucial for activity, and its modification can lead to changes in potency and selectivity.

A comprehensive review of pyridine derivatives has shown that the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity.[6][7] Conversely, the introduction of halogen atoms or bulky groups may decrease activity.[6][7]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse and potent biological activities. Their potential as anticancer, antimicrobial, and neurological agents warrants further investigation. The synthetic accessibility of this scaffold allows for the generation of extensive libraries for structure-activity relationship studies, which will be instrumental in optimizing their therapeutic properties.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways for the most potent analogs.

  • Conducting in vivo studies to evaluate the efficacy and pharmacokinetic profiles of lead compounds.

  • Exploring the potential for combination therapies to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents for a range of human diseases.

References

The Advent of a Versatile Scaffold: A Technical History of Substituted Aminonicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and history of substituted aminonicotinonitriles has been compiled, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper traces the origins of this critical chemical scaffold, from early synthetic explorations to its establishment as a cornerstone in modern medicinal chemistry. The guide meticulously documents key milestones, seminal synthetic methodologies, and the evolution of its diverse biological applications, supported by structured data and detailed experimental protocols.

Substituted aminonicotinonitriles, a class of heterocyclic compounds featuring a pyridine ring substituted with an amino group and a nitrile group, have emerged as a privileged scaffold in the development of novel therapeutics. Their unique electronic and structural features allow for versatile molecular interactions, making them ideal candidates for targeting a wide array of biological targets, including kinases, viruses, and cardiovascular receptors.

From Classic Reactions to Modern Synthesis: The Genesis of a Scaffold

The foundational chemistry that paved the way for substituted aminonicotinonitriles is rooted in classical organic reactions for pyridine synthesis. The Guareschi-Thorpe reaction , first reported in the late 19th century, provided an early pathway to substituted 2-pyridones using cyanoacetamide, a key building block for aminonicotinonitriles. This reaction involves the condensation of a β-dicarbonyl compound with a primary amine or ammonia and a cyanoacetic ester.[1] Another cornerstone in pyridine synthesis is the Chichibabin reaction , discovered by Aleksei Chichibabin in 1914, which allows for the direct amination of pyridine.[2] While not a direct route to aminonicotinonitriles, it established fundamental principles of pyridine reactivity.

The direct synthesis of the 2-amino-3-cyanopyridine core, the heart of many substituted aminonicotinonitriles, has been a subject of extensive research. Modern synthetic strategies often employ one-pot, multi-component reactions that offer efficiency and diversity. These methods typically involve the condensation of aldehydes, ketones, malononitrile, and an ammonia source. The use of microwave irradiation has been shown to significantly improve reaction times and yields.

A significant advancement in the synthesis of related amino-heterocycles was the Gewald reaction , first reported in 1966. This reaction provides a versatile method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[3] While focused on thiophenes, the principles of this multi-component condensation have influenced the development of synthetic routes to other amino-substituted heterocycles.

The Dawn of Biological Investigation: Unveiling Therapeutic Potential

The exploration of the biological activities of pyridine derivatives has a rich history. Early investigations into substituted pyridines in the mid-20th century laid the groundwork for understanding their therapeutic potential. A notable example from this era is the discovery of the cardiotonic activity of amrinone, a bipyridine derivative, which demonstrated the profound physiological effects that could be achieved with this class of compounds.[4]

While early, specific studies on the antiviral or kinase inhibitory activity of substituted aminonicotinonitriles are not extensively documented in readily available literature, the broader investigation of heterocyclic compounds for these applications was gaining momentum. The discovery of the antiviral properties of benzimidazole nucleosides in the 1950s marked a pivotal moment in antiviral research, stimulating the exploration of a wide range of heterocyclic scaffolds for antiviral activity.[5]

The emergence of kinase inhibitors as a major class of therapeutics in the late 20th and early 21st centuries provided a new and fertile ground for the application of substituted aminonicotinonitriles.[6][7] The structural features of the aminonicotinonitrile scaffold proved to be well-suited for interaction with the ATP-binding site of various kinases, leading to the development of numerous potent and selective inhibitors for the treatment of cancer and other diseases.

Key Experimental Protocols

To facilitate further research and development, this guide provides detailed experimental protocols for seminal and representative syntheses of substituted aminonicotinonitriles.

Table 1: Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile (A Representative Protocol)
StepReagent/SolventConditionsPurpose
1Benzaldehyde, Acetophenone, Malononitrile, Ammonium AcetateMicrowave Irradiation, Solvent-freeOne-pot condensation to form the pyridine ring.
2EthanolRecrystallizationPurification of the final product.

Detailed Protocol: A mixture of benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is subjected to microwave irradiation at a specified power and temperature for a designated time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is recrystallized from ethanol to yield pure 2-amino-4,6-diphenylpyridine-3-carbonitrile.

Logical Relationships in Synthesis and Discovery

The historical development of substituted aminonicotinonitriles can be visualized as a network of interconnected discoveries in synthetic chemistry and pharmacology.

Discovery_Pathway cluster_synthesis Synthetic Developments cluster_bio Biological Investigations Guareschi_Thorpe Guareschi-Thorpe Reaction (late 19th Century) Aminonicotinonitriles Substituted Aminonicotinonitriles Guareschi_Thorpe->Aminonicotinonitriles Provides foundational chemistry for pyridone synthesis from cyano-precursors Chichibabin Chichibabin Pyridine Synthesis (1914) Early_Pyridines Early Biological Studies of Pyridine Derivatives Chichibabin->Early_Pyridines Stimulated interest in functionalized pyridines Gewald Gewald Reaction (1966) MCR Modern Multi-component Reactions Gewald->MCR Influenced multi-component approaches to heterocycles MCR->Aminonicotinonitriles Efficient modern synthesis Cardiotonic Cardiotonic Activity (e.g., Amrinone) Early_Pyridines->Cardiotonic Antiviral Antiviral Research (Broad Heterocycles) Early_Pyridines->Antiviral Cardiotonic->Aminonicotinonitriles Demonstrated therapeutic potential of pyridine scaffolds Antiviral->Aminonicotinonitriles Provided rationale for screening Kinase_Inhibitors Kinase Inhibitor Discovery Kinase_Inhibitors->Aminonicotinonitriles Became a major application area

Fig. 1: Historical development of substituted aminonicotinonitriles.

This in-depth guide serves as a valuable resource for understanding the rich history and scientific evolution of substituted aminonicotinonitriles, providing a solid foundation for future innovation in drug discovery and development.

References

Methodological & Application

Synthesis of 6-Amino-2-methylnicotinonitrile: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive guide for the synthesis of 6-Amino-2-methylnicotinonitrile from 2-chloro-3-cyano-6-methylpyridine. This synthesis is a critical step in the development of various pharmacologically active molecules, particularly in the realm of oncology and inflammatory diseases. This compound serves as a versatile scaffold for the synthesis of kinase and histone deacetylase (HDAC) inhibitors. The protocols detailed herein are intended for researchers and professionals in drug development and medicinal chemistry.

Overview of the Synthesis

The synthesis involves a nucleophilic aromatic substitution reaction where the chloro group at the 2-position of the pyridine ring is displaced by an amino group. This amination is typically achieved by reacting 2-chloro-3-cyano-6-methylpyridine with ammonia under high pressure and temperature in an autoclave. Two primary protocols are presented, utilizing either aqueous ammonia or a saturated solution of ammonia in ethanol.

Reaction Scheme:

Materials and Reagents

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Supplier
2-chloro-3-cyano-6-methylpyridine28900-10-9C₇H₅ClN₂152.58≥98%Commercially Available (e.g., Sigma-Aldrich, TCI)
This compound183428-90-2C₇H₇N₃133.15-Synthesized Product
Aqueous Ammonia (28%)1336-21-6NH₃ in H₂O-28-30%Commercially Available
Ethanol, Anhydrous64-17-5C₂H₅OH46.07≥99.5%Commercially Available
Ammonia Gas7664-41-7NH₃17.03≥99.9%Commercially Available

Experimental Protocols

Safety Precautions: This reaction is performed under high pressure and temperature and involves ammonia, which is corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves, must be worn. An autoclave certified for the pressures and temperatures described is mandatory.

Protocol 1: Amination using Aqueous Ammonia

This protocol is adapted from patent literature describing a one-pot synthesis where this compound is a key intermediate.[1]

  • Reaction Setup:

    • To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g, 40.0 mmol).

    • Add 28% aqueous ammonia (70 mL).

  • Reaction Conditions:

    • Seal the autoclave and heat the reaction mixture to 170°C with stirring.

    • Maintain the reaction at this temperature for 7 hours.

  • Work-up and Isolation:

    • Allow the autoclave to cool to room temperature.

    • Carefully vent the excess ammonia in a fume hood.

    • Remove the ammonia from the reaction solution under reduced pressure.

    • The resulting aqueous solution contains the crude this compound.

  • Purification (Recrystallization):

    • Concentrate the crude solution to a smaller volume.

    • The product can be purified by recrystallization. A common solvent system for aminopyridines is a mixture of ethanol and an alkane (e.g., hexane) or benzene and ligroin.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hexane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Amination using Ammonia in Ethanol

This alternative protocol, also from patent literature, uses an ethanolic solution of ammonia.[1]

  • Preparation of Ammonia Solution:

    • Prepare a saturated solution of ammonia in anhydrous ethanol (approximately 10%) by bubbling ammonia gas through ethanol (50 mL) in a cooled flask.

  • Reaction Setup:

    • Add 2-chloro-3-cyano-6-methylpyridine (e.g., 3.05 g, 20.0 mmol) to the prepared ethanolic ammonia solution in a high-pressure autoclave.

  • Reaction Conditions:

    • Seal the autoclave and heat the reaction mixture to 170°C with stirring.

    • Maintain the reaction at this temperature for 15 hours.

  • Work-up and Isolation:

    • Allow the autoclave to cool to room temperature.

    • Carefully vent the excess ammonia in a fume hood.

    • Condense the reaction solution under reduced pressure to remove the solvent and excess ammonia.

  • Purification:

    • Follow the same recrystallization procedure as described in Protocol 1.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh 2-chloro-3-cyano-6-methylpyridine and prepare ammonia solution start->reagents autoclave Combine reagents in autoclave reagents->autoclave heating Heat to 170°C with stirring (7-15 hours) autoclave->heating cooling Cool to room temperature and vent excess ammonia heating->cooling concentration Concentrate under reduced pressure cooling->concentration purification Purify by recrystallization concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Data Presentation

Parameter Protocol 1 (Aqueous NH₃) Protocol 2 (Ethanolic NH₃) Reference
Starting Material 6.10 g3.05 g[1]
Ammonia Source 28% Aqueous Solution (70 mL)~10% Solution in Ethanol (50 mL)[1]
Temperature 170°C170°C[1]
Reaction Time 7 hours15 hours[1]
Yield Not explicitly stated for the intermediateNot explicitly stated for the intermediate[1]
Product Appearance Light yellow to yellow solidLight yellow to yellow solid
Melting Point 162-166 °C162-166 °C

Signaling Pathways and Logical Relationships

The synthesized compound, this compound, is a key building block for various kinase inhibitors. The general logic for its application in drug discovery is outlined below.

Drug_Discovery_Logic start Synthesis of This compound derivatization Chemical Derivatization (e.g., coupling reactions) start->derivatization library Library of Novel Nicotinonitrile Derivatives derivatization->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Identification of 'Hit' Compounds with Biological Activity screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Preclinical Drug Candidate optimization->candidate

Caption: Logical workflow for the application of this compound in drug discovery.

References

One-Pot Synthesis of 6-Amino-2-methylnicotinonitrile Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient one-pot synthesis of 6-amino-2-methylnicotinonitrile derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The presented methodology, adapted from established multi-component reaction strategies, offers a streamlined and atom-economical approach to this important class of heterocyclic compounds.

Introduction

Substituted nicotinonitriles are a cornerstone in the development of novel therapeutics. The this compound scaffold, in particular, serves as a versatile platform for the generation of diverse molecular libraries. Traditional multi-step syntheses of these derivatives can be time-consuming and often result in lower overall yields. One-pot, multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single reaction vessel. This approach minimizes waste, reduces purification steps, and improves overall efficiency, aligning with the principles of green chemistry.

This application note details a robust one-pot procedure for the synthesis of various 4,6-disubstituted 2-aminonicotinonitriles, which can be conceptually extended to this compound derivatives. The protocol is based on the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various aminonicotinonitrile derivatives, highlighting the efficiency of one-pot methodologies.

EntryAldehyde (R1)Ketone (R2)Yield (%)Reaction Time (h)m.p. (°C)Reference
1p-TolualdehydeAcetophenone711.5292-294[1]
24-ChlorobenzaldehydeAcetophenone721.5284-286[1]
34-FluorobenzaldehydeAcetophenone601.5298-300[1]
44-BromobenzaldehydeAcetophenone731.5290-292[1]
5PhenylacetaldehydePhenylacetone79.981.5-[2]
64-MethoxybenzaldehydeAcetophenone--165[3]

Experimental Protocols

This section provides a detailed, generalized protocol for the one-pot synthesis of 4,6-disubstituted-2-aminonicotinonitrile derivatives. This can be adapted for the synthesis of this compound derivatives by using an appropriate methyl-substituted ketone.

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Substituted ketone (e.g., Acetophenone) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol or other suitable solvent

  • Catalyst (e.g., piperidine, basic ionic liquid, or a heterogeneous catalyst)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aldehyde (1.0 mmol), the ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add a suitable solvent, such as ethanol (10 mL), to the flask.

  • Add a catalytic amount of a base (e.g., 2-3 drops of piperidine).

  • Heat the reaction mixture to reflux (typically 70-80 °C) with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound derivative.

  • Dry the purified product under vacuum and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.

Visualizations

The following diagrams illustrate the general workflow and the proposed reaction pathway for the one-pot synthesis of aminonicotinonitrile derivatives.

One_Pot_Synthesis_Workflow Reagents Reactants (Aldehyde, Ketone, Malononitrile, NH4OAc) Mixing Mixing in Solvent + Catalyst Reagents->Mixing Reaction Reflux Mixing->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for the one-pot synthesis.

Reaction_Pathway A Aldehyde + Malononitrile B Knoevenagel Condensation A->B Base C α,β-Unsaturated Dinitrile B->C E Michael Addition C->E D Ketone Enamine D->E Base F Intermediate Adduct E->F G Cyclization & Tautomerization F->G H Dehydrogenation G->H I Aminonicotinonitrile Derivative H->I

Caption: Proposed reaction pathway for the synthesis.

Conclusion

The one-pot synthesis of this compound derivatives represents a highly efficient and versatile method for accessing a library of medicinally relevant compounds. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel derivatives for drug discovery and development programs. The simplicity of the procedure, coupled with the potential for high yields, makes this an attractive approach for both academic and industrial laboratories.

References

Application Notes and Protocol for the Purification of 6-Amino-2-methylnicotinonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 6-Amino-2-methylnicotinonitrile via recrystallization. The procedure is designed to enhance the purity of the compound by removing impurities, which is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The purity of such intermediates is paramount as it directly impacts the quality, efficacy, and safety of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.

Materials and Methods

Equipment

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Powder funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • pH paper or pH meter

  • Scintillation vials or test tubes (for solvent screening)

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for purity analysis

Reagents

  • Crude this compound

  • Screening Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water

  • Anti-bumping granules (optional)

  • Activated carbon (optional, for colored impurities)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying organic layers if necessary in prior steps)

Experimental Protocol

The purification of this compound is achieved through a systematic recrystallization procedure, beginning with the selection of an appropriate solvent.

1. Solvent Screening:

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Add 0.5 mL of a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to each test tube.

  • Observe the solubility at room temperature.

  • Gently heat the mixtures that did not dissolve at room temperature, adding small increments of solvent until the solid dissolves completely.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A suitable solvent will yield a good recovery of pure crystals upon cooling. A solvent pair (e.g., Ethanol/Water) may also be tested if a single solvent is not ideal.[1]

2. Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add the chosen recrystallization solvent and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration.[1] This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point determination and chromatographic techniques such as HPLC or GC.

Results and Discussion

The effectiveness of the recrystallization protocol is evaluated by comparing the purity and yield of the this compound before and after the procedure. The following table summarizes hypothetical data from a successful purification.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) 95.2%>99.5%
Yield N/A85%
Melting Point 145-148 °C150-152 °C
Key Impurity A 2.5%<0.1%
Key Impurity B 1.8%Not Detected

The data indicates a significant improvement in the purity of this compound, as evidenced by the increase in HPLC purity and the sharper, higher melting point range. The change in appearance from a yellowish powder to a white crystalline solid also suggests the removal of colored impurities. An 85% yield is considered good for a single recrystallization step.

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis start Start with Crude This compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Minimum Hot Solvent solvent_screening->dissolution decolorization Decolorization (Optional, with Activated Carbon) dissolution->decolorization cooling Slow Cooling & Crystallization dissolution->cooling If no insoluble impurities hot_filtration Hot Gravity Filtration (Optional) decolorization->hot_filtration hot_filtration->cooling vacuum_filtration Vacuum Filtration (Crystal Collection) cooling->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing drying Drying under Vacuum washing->drying analysis Purity & Yield Analysis (HPLC, Melting Point) drying->analysis end Pure this compound analysis->end

Caption: Workflow for the purification of this compound.

Conclusion

This protocol provides a reliable method for the purification of this compound by recrystallization. The procedure is straightforward and effective in removing impurities, yielding a high-purity product suitable for further use in research and development. The success of the purification is dependent on the careful selection of a suitable recrystallization solvent.

References

Application Notes and Protocols: 6-Amino-2-methylnicotinonitrile as a Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-methylnicotinonitrile is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its substituted aminopyridine core serves as a valuable scaffold for developing potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. The amino and nitrile functionalities offer multiple reaction sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, focusing on the generation of pyrazolo[3,4-b]pyridine derivatives, a privileged scaffold in kinase inhibitor design.

Key Applications

Derivatives of this compound have been investigated as inhibitors of several important kinase families, including:

  • Pim Kinases: A family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) that are overexpressed in various cancers and are involved in cell survival and proliferation.[1][2]

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their dysregulation is a hallmark of cancer.[3]

  • Glycogen Synthase Kinase 3 (GSK-3): Implicated in multiple diseases, including neurodegenerative disorders and cancer.[3]

The pyrazolo[3,4-b]pyridine core, accessible from this compound, is a bioisostere of purine and has been successfully employed to target the ATP-binding site of numerous kinases.

Synthesis of Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors

A common and effective strategy for synthesizing kinase inhibitors from this compound involves the construction of a fused pyrazolo[3,4-b]pyridine ring system. This is typically achieved through condensation with a hydrazine derivative, followed by further functionalization.

General Synthetic Scheme

G A This compound C Cyclization (e.g., Reflux in Ethanol) A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridine Intermediate C->D E Further Functionalization (e.g., Suzuki Coupling, Amide Coupling) D->E F Target Kinase Inhibitor E->F

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes the initial cyclization step to form the core pyrazolo[3,4-b]pyridine scaffold.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 3-Amino-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: General Procedure for Suzuki Coupling

This protocol outlines a general method for further functionalization of the pyrazolo[3,4-b]pyridine core, assuming a bromo-substituted derivative is used.

Materials:

  • Bromo-substituted 3-Amino-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk flask, add the bromo-substituted pyrazolo[3,4-b]pyridine (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Inhibitory Activity of Nicotinonitrile and Pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory potency of representative compounds from these classes against various kinases.

Table 1: IC₅₀ Values of Nicotinonitrile Derivatives Against Pim Kinases [2]

Compound IDTarget KinaseIC₅₀ (µM)
8c Pim-11.25
Pim-22.10
Pim-31.88
8e Pim-1≤ 0.28
Pim-2≤ 0.28
Pim-3≤ 0.28
9a Pim-13.45
Pim-24.12
Pim-33.90
9e Pim-10.98
Pim-21.15
Pim-31.05
12 Pim-15.67
Pim-26.34
Pim-36.11

Table 2: IC₅₀ Values of a 3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivative [3]

Compound IDTarget KinaseIC₅₀ (µM)
3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile DYRK1A11
CDK50.41
GSK-31.5

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving Pim kinase, a common target for inhibitors derived from this compound.

G cluster_0 Upstream Signaling cluster_1 Pim Kinase Regulation cluster_2 Downstream Effects Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors JAK/STAT Pathway JAK/STAT Pathway Cytokine Receptors->JAK/STAT Pathway Pim Kinase Pim Kinase JAK/STAT Pathway->Pim Kinase Upregulates Expression Bad Bad Pim Kinase->Bad Phosphorylates (Inactivates) p21 p21 Pim Kinase->p21 Phosphorylates (Inactivates) p27 p27 Pim Kinase->p27 Phosphorylates (Inactivates) Apoptosis Inhibition Apoptosis Inhibition Bad->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression p27->Cell Cycle Progression Inhibitor Nicotinonitrile-based Pim Inhibitor Inhibitor->Pim Kinase

Caption: Simplified Pim kinase signaling pathway and point of inhibition.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward conversion to the pyrazolo[3,4-b]pyridine scaffold allows for the generation of potent inhibitors targeting key kinases in cancer and other diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further optimization of these derivatives, guided by SAR studies, can lead to the development of novel therapeutic agents.

References

Application Notes and Protocols: 6-Amino-2-methylnicotinonitrile in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-Amino-2-methylnicotinonitrile and its derivatives as a scaffold in the synthesis of novel anticancer agents. This document outlines synthetic methodologies, summarizes in vitro efficacy against various cancer cell lines, details experimental protocols for assessing anticancer activity, and illustrates the key signaling pathways implicated in their mechanism of action.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted anticancer therapies. Its structural features allow for diverse chemical modifications, leading to the synthesis of potent molecules with significant antiproliferative and pro-apoptotic activities. This document serves as a guide for researchers exploring the potential of this scaffold in oncology drug discovery.

Synthesis of Bioactive Derivatives

A one-pot, two-step catalytic synthesis is a common and efficient method for generating derivatives based on a similar aminonicotinonitrile scaffold. This approach is favored for its operational simplicity and cost-effectiveness, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.[1][2][3][4]

A representative synthetic scheme involves the reaction of an aldehyde and malononitrile to form an intermediate, which then reacts with an N-substituted cyanoacetamide in the presence of a catalyst. Natural product-based catalysts like betaine and guanidine carbonate have been successfully employed for this purpose.[1][2][3]

Below is a generalized workflow for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which share a core structure with this compound.

G cluster_synthesis One-Pot, Two-Step Synthesis aldehyde Aldehyde (e.g., p-tolualdehyde) intermediate Intermediate (e.g., p-Tolylidenemalononitrile) aldehyde->intermediate Step 1 malononitrile Malononitrile malononitrile->intermediate product 6-Amino-2-pyridone-3,5-dicarbonitrile Derivative intermediate->product Step 2 cyanoacetamide N-substituted-2-cyanoacetamide cyanoacetamide->product catalyst Catalyst (e.g., Betaine, Guanidine Carbonate) catalyst->product G cluster_mtt MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 48h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 24h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end G cluster_apoptosis Apoptosis Induction Pathway compound 6-Aminonicotinonitrile Derivative pi3k PI3K compound->pi3k Inhibits bcl2 Bcl-2 compound->bcl2 Downregulates bax Bax compound->bax Upregulates p53 p53 compound->p53 Upregulates apoptosis Apoptosis bcl2->apoptosis caspase3 Caspase-3 bax->caspase3 Activates p53->bax Activates caspase3->apoptosis

References

Application Notes and Protocols for the Derivatization of the Amino Group of 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 6-amino group of 6-Amino-2-methylnicotinonitrile, a versatile scaffold in medicinal chemistry. The derivatization of this primary aromatic amine allows for the exploration of structure-activity relationships (SAR) and the development of novel compounds with potential therapeutic applications, including as kinase inhibitors and antimicrobial agents. The following protocols for N-acylation, N-sulfonylation, and N-urea formation are presented with detailed experimental procedures, characterization data, and potential applications.

N-Acylation of this compound

Application Note: Acylation of the amino group of this compound is a fundamental transformation that introduces an amide functionality. This modification can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence its biological activity. Acylated aminonicotinonitrile derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. For instance, certain N-acyl derivatives of similar aminopyridine scaffolds have shown inhibitory activity against various kinases involved in cell proliferation and signaling.

Experimental Protocol: Synthesis of N-(5-cyano-2-methylpyridin-6-yl)acetamide

Objective: To synthesize N-(5-cyano-2-methylpyridin-6-yl)acetamide via acylation of this compound with acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(5-cyano-2-methylpyridin-6-yl)acetamide.

Data Presentation:

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)Analytical Data
N-(5-cyano-2-methylpyridin-6-yl)acetamideC₉H₉N₃O175.19~85-95188-190¹H NMR, ¹³C NMR, IR, MS (Expected signals)

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ (ppm) ~2.2 (s, 3H, COCH₃), ~2.5 (s, 3H, Ar-CH₃), ~7.8 (d, 1H, Ar-H), ~8.3 (d, 1H, Ar-H), ~10.2 (s, 1H, NH).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1680 (C=O stretch).

  • MS (ESI): m/z [M+H]⁺ calculated for C₉H₉N₃O: 176.08.

Workflow for N-Acylation:

acylation_workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_pyridine Add anhydrous pyridine and cool to 0 °C dissolve->add_pyridine add_anhydride Add acetic anhydride dropwise add_pyridine->add_anhydride react Stir at room temperature (4-6 hours) add_anhydride->react quench Quench with saturated NaHCO₃ solution react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify product dry->purify end N-acetylated product purify->end sulfonylation_workflow start Start dissolve Dissolve this compound in anhydrous pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl Add benzenesulfonyl chloride cool->add_sulfonyl react Stir at room temperature overnight add_sulfonyl->react workup Pour into ice-water and extract with DCM react->workup wash Wash with HCl, NaHCO₃, and brine workup->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify product dry->purify end N-sulfonylated product purify->end urea_workflow start Start dissolve Dissolve this compound in anhydrous toluene start->dissolve add_isocyanate Add phenyl isocyanate dissolve->add_isocyanate reflux Reflux for 2-4 hours add_isocyanate->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold toluene filter->wash purify Recrystallize if needed wash->purify end N-ureido product purify->end kinase_inhibition cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Downstream Downstream Signaling (e.g., Cell Proliferation) Substrate Substrate Protein Substrate->Kinase Binds PhosphoSubstrate->Downstream Inhibitor This compound Derivative (e.g., Urea) Inhibitor->Kinase Competitively Binds (H-bonds to Hinge)

Application Notes and Protocols: Electrophilic Reactions of 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Amino-2-methylnicotinonitrile is a versatile heterocyclic building block in organic synthesis and medicinal chemistry. Its structure features a nucleophilic amino group and a pyridine ring, making it a valuable precursor for the synthesis of a variety of more complex molecules, particularly fused heterocyclic systems. The exocyclic amino group is the primary site for reaction with electrophiles, enabling derivatization through acylation, alkylation, and condensation reactions. These reactions are fundamental steps in the construction of compounds with potential therapeutic applications, including kinase inhibitors and other targeted agents. This document provides an overview of key electrophilic reactions involving this compound and detailed protocols for its use in the synthesis of important intermediates.

Overview of Reactivity

The primary mode of reactivity of this compound with electrophiles involves the lone pair of electrons on the nitrogen atom of the C6 amino group. This group acts as a potent nucleophile, readily attacking electron-deficient centers. Common electrophilic partners include acylating agents (e.g., acid chlorides, anhydrides), alkylating agents, and carbonyl compounds (e.g., aldehydes, ketones, and esters). The reaction often proceeds under basic or neutral conditions to afford N-substituted derivatives. Furthermore, the strategic placement of the amino and nitrile groups allows for subsequent cyclization reactions, forming fused ring systems like pyrido[2,3-d]pyrimidines, which are privileged scaffolds in drug discovery.

A general workflow for the utilization of this compound in a synthetic project is outlined below.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh 6-Amino-2- methylnicotinonitrile and dissolve in an appropriate solvent reagents Prepare electrophile and any necessary base or catalyst start->reagents setup Set up reaction vessel under inert atmosphere (e.g., N2 or Ar) reagents->setup addition Add electrophile (often dropwise) to the solution at a controlled temperature setup->addition monitor Monitor reaction progress using TLC or LC-MS addition->monitor quench Quench reaction (e.g., with water or saturated aq. solution) monitor->quench extract Extract product into an organic solvent quench->extract purify Purify crude product (e.g., chromatography, recrystallization) extract->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize data Record yield and analytical data characterize->data

Caption: General experimental workflow for electrophilic reactions.

Key Reactions and Protocols

Acylation with 4-(Dimethylamino)benzoyl chloride

Acylation of the amino group is a common transformation. This reaction, using an acyl chloride as the electrophile, forms a stable amide bond. The resulting N-acylated product can serve as an intermediate for more complex structures.

G start This compound product N-(3-Cyano-6-methylpyridin-2-yl)-4- (dimethylamino)benzamide start->product Pyridine, CH2Cl2 0 °C to rt electrophile 4-(Dimethylamino)benzoyl chloride electrophile->product G start This compound product N'-(3-Cyano-6-methylpyridin-2-yl)-N,N- dimethylformimidamide start->product Toluene, Reflux electrophile DMF-DMA electrophile->product

Application Notes and Protocols for the Scale-Up Synthesis of 6-Amino-2-methylnicotinonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-2-methylnicotinonitrile is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of therapeutic agents, making a reliable and scalable synthetic route essential for preclinical development. These application notes provide a comprehensive overview of a proposed multi-step synthesis for this compound, designed for scale-up operations. The protocols are based on established chemical transformations of analogous structures, ensuring a high probability of success.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process commencing from commercially available starting materials. The pathway involves the construction of the core pyridone ring, followed by chlorination and subsequent amination to yield the final product.

Synthesis_Pathway A 4-(Dimethylamino)but-3-en-2-one + Malononitrile B 2-Methyl-6-oxo-1,2-dihydropyridine-3-carbonitrile A->B  Cyclization   C 6-Chloro-2-methylnicotinonitrile B->C  Chlorination   D This compound C->D  Amination  

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-6-oxo-1,2-dihydropyridine-3-carbonitrile

This step involves the condensation and cyclization of 4-(dimethylamino)but-3-en-2-one with malononitrile to form the pyridone ring.

Materials and Equipment:

  • 4-(Dimethylamino)but-3-en-2-one

  • Malononitrile

  • Hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(dimethylamino)but-3-en-2-one (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Stir the mixture at room temperature for 2 hours.

  • Slowly add concentrated hydrochloric acid (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Data Summary Table 1: Synthesis of 2-Methyl-6-oxo-1,2-dihydropyridine-3-carbonitrile

ParameterValue
Starting Material4-(Dimethylamino)but-3-en-2-one, Malononitrile
SolventEthanol
ReagentHCl
Reaction TemperatureReflux
Reaction Time4-6 hours
Typical Yield75-85%
Purity (by NMR)>95%
Step 2: Synthesis of 6-Chloro-2-methylnicotinonitrile

This protocol describes the chlorination of the pyridone intermediate using phosphorus oxychloride.

Materials and Equipment:

  • 2-Methyl-6-oxo-1,2-dihydropyridine-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend 2-Methyl-6-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in toluene.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. The reaction should be monitored by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table 2: Synthesis of 6-Chloro-2-methylnicotinonitrile

ParameterValue
Starting Material2-Methyl-6-oxo-1,2-dihydropyridine-3-carbonitrile
ReagentPOCl₃
SolventToluene
Reaction TemperatureReflux
Reaction Time3-5 hours
Typical Yield60-70%
Purity (by GC-MS)>98%
Step 3: Synthesis of this compound

The final step is the amination of the chloro-intermediate in a high-pressure reactor.

Materials and Equipment:

  • 6-Chloro-2-methylnicotinonitrile

  • Aqueous ammonia (28-30%)

  • Autoclave (high-pressure reactor)

  • Magnetic stirrer

  • Extraction funnel

  • Rotary evaporator

Procedure:

  • Place 6-Chloro-2-methylnicotinonitrile (1.0 eq) and a sufficient volume of aqueous ammonia into a high-pressure autoclave.

  • Seal the autoclave and heat the mixture to 150-170 °C with stirring.

  • Maintain the temperature and pressure for 8-12 hours. Monitor the internal pressure of the reactor.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the ammonia gas in a well-ventilated fume hood.

  • Transfer the reaction mixture to a beaker and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Summary Table 3: Synthesis of this compound

ParameterValue
Starting Material6-Chloro-2-methylnicotinonitrile
ReagentAqueous Ammonia
Reaction Temperature150-170 °C
Reaction Time8-12 hours
Typical Yield70-80%
Purity (by HPLC)>99%

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Workflow cluster_step1 Step 1: Pyridone Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination A1 Reaction Setup: 4-(Dimethylamino)but-3-en-2-one, Malononitrile, Ethanol A2 Acidification and Reflux A1->A2 A3 Precipitation and Filtration A2->A3 A4 Drying A3->A4 B1 Reaction Setup: Pyridone, POCl3, Toluene A4->B1 Intermediate 1 B2 Reflux B1->B2 B3 Quenching and Extraction B2->B3 B4 Purification (Chromatography) B3->B4 C1 High-Pressure Reaction: Chloro-intermediate, Aqueous Ammonia B4->C1 Intermediate 2 C2 Work-up and Extraction C1->C2 C3 Recrystallization C2->C3 C4 Final Product C3->C4

Caption: Detailed workflow for the multi-step synthesis.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • The amination step is conducted at high pressure and temperature. Ensure the autoclave is properly rated for the reaction conditions and operated by trained personnel.

  • Ammonia is a corrosive and toxic gas. The venting of the autoclave must be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Application Notes and Protocols for N-Alkylation of 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 6-Amino-2-methylnicotinonitrile, a common synthetic transformation in medicinal chemistry and drug development for the generation of compound libraries and the exploration of structure-activity relationships (SAR). The protocol described herein utilizes a standard approach involving an alkyl halide and a strong base.

Introduction

N-alkylation of amino-heterocycles is a fundamental reaction in organic synthesis, particularly in the pharmaceutical industry. The introduction of alkyl groups on a nitrogen atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and target-binding affinity. This compound serves as a versatile scaffold, and its N-alkylation provides access to a diverse range of derivatives for biological screening. The following protocol outlines a general and robust method for the selective N-monoalkylation of this substrate.

General Reaction Scheme

The N-alkylation of this compound is typically achieved by deprotonation of the amino group with a suitable base, followed by nucleophilic attack on an alkyl halide.

reaction_scheme reactant1 This compound inv1 reactant1->inv1 reactant2 Alkyl Halide (R-X) reactant2->inv1 base Base product N-Alkyl-6-amino-2-methylnicotinonitrile byproduct Base-H + X- +1 + arrow1 -> arrow1->product base_node Base solvent_node Solvent inv1->arrow1 Base, Solvent inv2 inv2->byproduct +

Caption: General reaction for the N-alkylation of this compound.

Experimental Protocol: N-Methylation of this compound

This protocol details the N-methylation of this compound using methyl iodide as the alkylating agent and sodium hydride as the base. This procedure can be adapted for other alkyl halides with minor modifications to the reaction conditions.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound133.151.0133 mg
Sodium Hydride (60% dispersion in oil)24.001.248 mg
Methyl Iodide141.941.170 µL (156 mg)
Anhydrous Tetrahydrofuran (THF)--10 mL
Saturated Ammonium Chloride Solution--As needed
Ethyl Acetate--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or Nitrogen gas inlet

  • Ice bath

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (133 mg, 1.0 mmol).

    • Add anhydrous THF (10 mL) to dissolve the starting material.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in oil, 48 mg, 1.2 mmol) to the stirred solution in portions.

    • Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation:

    • Slowly add methyl iodide (70 µL, 1.1 mmol) to the reaction mixture dropwise via a syringe.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution until gas evolution ceases.

    • Add water (10 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the N-methylated product.

Experimental Workflow

experimental_workflow start Start: Dry Reaction Flask under Inert Atmosphere add_reagents Add this compound and Anhydrous THF start->add_reagents cool Cool to 0°C add_reagents->cool add_base Add Sodium Hydride cool->add_base deprotonation Stir for 30 min at 0°C (Deprotonation) add_base->deprotonation add_alkylating_agent Add Alkyl Halide (e.g., Methyl Iodide) deprotonation->add_alkylating_agent warm_and_stir Warm to Room Temperature and Stir for 2-4h add_alkylating_agent->warm_and_stir monitor Monitor Reaction by TLC warm_and_stir->monitor monitor->warm_and_stir Incomplete quench Quench Reaction with Saturated NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_and_dry Wash with Brine and Dry over Na2SO4 extract->wash_and_dry concentrate Concentrate under Reduced Pressure wash_and_dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure N-Alkylated Product characterize->end

Caption: Workflow for the N-alkylation of this compound.

Data Presentation and Characterization

The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques. The following table provides an example of how to summarize the results.

ProductStarting Material (mmol)Alkylating Agent (mmol)Yield (%)Purity (by HPLC/NMR)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
N-Methyl-6-amino-2-methylnicotinonitrile1.01.1 (Methyl Iodide)e.g., 85e.g., >98%Characteristic peaks for N-CH₃, aromatic protons, etc.e.g., 148.08
N-Ethyl-6-amino-2-methylnicotinonitrile1.01.1 (Ethyl Iodide)e.g., 82e.g., >97%Characteristic peaks for N-CH₂CH₃, aromatic protons, etc.e.g., 162.10
N-Benzyl-6-amino-2-methylnicotinonitrile1.01.1 (Benzyl Bromide)e.g., 78e.g., >98%Characteristic peaks for N-CH₂Ph, aromatic protons, etc.e.g., 224.12

Note: The data in this table are illustrative examples. Actual results will vary based on experimental conditions.

Troubleshooting and Safety Precautions

  • Low Yield: If the yield is low, ensure all reagents are anhydrous, as water will quench the sodium hydride. The reaction time or temperature may also need to be optimized. Over-alkylation to form a dialkylated product can sometimes occur; using a slight excess of the aminopyridine or a less reactive alkylating agent can mitigate this. A milder base such as potassium carbonate in DMF at elevated temperatures can also be considered to avoid side reactions.[1]

  • Safety: Sodium hydride is a highly flammable and reactive substance. It reacts violently with water to produce hydrogen gas, which is flammable. Handle it with extreme care in a fume hood and under an inert atmosphere. Methyl iodide is a toxic and carcinogenic substance; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn, and all manipulations should be performed in a well-ventilated fume hood.

This protocol provides a general framework for the N-alkylation of this compound. Researchers are encouraged to optimize the conditions for their specific alkylating agent and desired scale.

References

Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-methylnicotinonitrile is a versatile bifunctional building block ideal for the construction of diverse compound libraries, particularly those centered around the pyrazolo[3,4-b]pyridine scaffold. This privileged heterocyclic motif is of significant interest in medicinal chemistry due to its wide range of biological activities. Derivatives have been identified as potent inhibitors of glycogen synthase kinase-3 (GSK-3) and have shown potential in targeting pathways implicated in Alzheimer's disease, such as those involving β-amyloid plaques.[1] The amenability of this compound to multicomponent reactions (MCRs) makes it an excellent candidate for parallel synthesis, enabling the rapid generation of novel chemical entities for high-throughput screening and lead optimization.

This document provides a detailed protocol for the solution-phase parallel synthesis of a library of substituted pyrazolo[3,4-b]pyridines utilizing this compound as a key precursor. The outlined methodology is designed for efficiency and adaptability, allowing for the introduction of multiple points of diversity.

Biological Context and Applications

The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore present in numerous biologically active compounds. Its structural similarity to purine bases allows it to interact with a variety of enzymatic targets. Of particular note are its applications in:

  • Neurodegenerative Diseases: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease.[1] This suggests their potential as diagnostic agents or therapeutic leads.

  • Kinase Inhibition: This scaffold is prominent in the development of kinase inhibitors, including potent and selective inhibitors of GSK-3.[2] GSK-3 is a key regulator in multiple signaling pathways implicated in a range of diseases, including metabolic disorders, neurodegenerative conditions, and cancer.

  • Antimicrobial and Anticancer Activities: Various substituted pyrazolo[3,4-b]pyridines have demonstrated antimicrobial and cytotoxic effects, highlighting their potential as starting points for the development of new anti-infective and anticancer agents.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways relevant to the biological targets of pyrazolo[3,4-b]pyridine derivatives.

GSK-3_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_pyridine->Destruction_Complex inhibits GSK-3

Caption: GSK-3 Signaling Pathway Inhibition.

Amyloid_Beta_Formation APP Amyloid Precursor Protein (APP) sAPP_alpha sAPPα (non-amyloidogenic) APP->sAPP_alpha cleavage C99 C99 fragment APP->C99 cleavage alpha_secretase α-secretase beta_secretase β-secretase (BACE1) gamma_secretase γ-secretase sAPP_alpha->alpha_secretase C83 C83 fragment p3 p3 peptide sAPP_beta sAPPβ C99->beta_secretase Abeta Aβ peptides (Aβ40, Aβ42) C99->Abeta cleavage Abeta->gamma_secretase Oligomers Oligomers Abeta->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_pyridine->Plaques binds to

Caption: Amyloid Beta Plaque Formation Pathway.

Proposed Parallel Synthesis of a Pyrazolo[3,4-b]pyridine Library

A highly efficient method for the construction of the pyrazolo[3,4-b]pyridine scaffold is a three-component reaction between an aminopyrazole, an aldehyde, and an active methylene compound. While this compound is an aminopyridine, its reaction with hydrazine can yield the corresponding 3-amino-pyrazolo[3,4-b]pyridine precursor in situ, which can then undergo a subsequent multicomponent reaction. A more direct approach, amenable to parallel synthesis, involves a Thorpe-Ziegler type cyclization of a precursor synthesized from this compound.

Here, we propose a robust and versatile workflow for the parallel synthesis of a diverse library of pyrazolo[3,4-b]pyridines starting from this compound.

Parallel_Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Parallel Three-Component Reaction cluster_2 Step 3: Work-up and Purification Start This compound Precursor 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine Start->Precursor Reagent1 Hydrazine Hydrate Reagent1->Precursor Reaction Parallel Reaction in 96-well plate Precursor->Reaction Aldehydes Aldehyde Library (R1-CHO) Aldehydes->Reaction Active_Methylene Active Methylene Compound Library (R2-CH2-CN/COOR3) Active_Methylene->Reaction Library Crude Product Library Reaction->Library Purification Parallel Purification (e.g., preparative HPLC) Library->Purification Final_Library Purified Pyrazolo[3,4-b]pyridine Compound Library Purification->Final_Library

Caption: Parallel Synthesis Workflow.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine Precursor

This protocol describes the initial synthesis of the key intermediate for the subsequent parallel library generation.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine precursor.

Protocol 2: Parallel Synthesis of a Pyrazolo[3,4-b]pyridine Library

This protocol outlines the three-component reaction in a 96-well plate format for the generation of a diverse compound library.

Materials:

  • 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine precursor

  • A diverse set of aldehydes (R1-CHO)

  • A diverse set of active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol or Acetic Acid (as solvent)

  • Piperidine (as catalyst)

  • 96-well reaction block

  • Multichannel pipette or liquid handling robot

Procedure:

  • Prepare stock solutions of the 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine precursor, aldehydes, and active methylene compounds in the chosen solvent.

  • Using a multichannel pipette or a liquid handling robot, dispense the precursor solution (1.0 eq) into each well of the 96-well reaction block.

  • Dispense the solutions of the different aldehydes (1.0 eq) into the wells, with each well or column receiving a unique aldehyde.

  • Dispense the solutions of the different active methylene compounds (1.0 eq) into the wells, with each well or row receiving a unique compound.

  • Add a catalytic amount of piperidine to each well.

  • Seal the reaction block and heat to 80-100 °C for 8-12 hours with shaking.

  • Monitor the completion of the reactions by taking a small aliquot from a few representative wells for LC-MS analysis.

  • After completion, cool the reaction block to room temperature.

  • The crude product library can be used for initial screening or subjected to parallel purification.

Protocol 3: Parallel Purification

For hit confirmation and further biological assays, purification of the library compounds is necessary.

Materials:

  • Crude product library in the 96-well plate

  • Solvent for dissolution (e.g., DMSO)

  • Preparative High-Performance Liquid Chromatography (prep-HPLC) system with an autosampler and fraction collector compatible with 96-well plates.

Procedure:

  • Evaporate the solvent from the reaction block under reduced pressure.

  • Dissolve the crude products in a suitable solvent like DMSO to a known concentration.

  • Perform automated, parallel purification of the library using a prep-HPLC system with a suitable gradient elution method.

  • Collect the fractions corresponding to the desired products in a new 96-well plate.

  • Analyze the purity of the collected fractions by analytical LC-MS.

  • Determine the concentration of the purified compounds and prepare stock solutions for biological screening.

Data Presentation

The following tables summarize representative quantitative data for the three-component synthesis of pyrazolo[3,4-b]pyridines, demonstrating the feasibility of this approach for generating a diverse library with good to excellent yields.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives with Varying Aldehydes

EntryAldehyde (R1)Active Methylene CompoundSolventTime (h)Yield (%)
1BenzaldehydeMalononitrileEthanol892
24-ChlorobenzaldehydeMalononitrileEthanol895
34-MethoxybenzaldehydeMalononitrileEthanol1090
42-NaphthaldehydeMalononitrileAcetic Acid688
5Thiophene-2-carboxaldehydeMalononitrileEthanol1285
6BenzaldehydeEthyl CyanoacetateAcetic Acid689
74-NitrobenzaldehydeEthyl CyanoacetateEthanol1091
83,4-DimethoxybenzaldehydeEthyl CyanoacetateAcetic Acid887

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives with Varying Active Methylene Compounds

EntryAldehydeActive Methylene Compound (R2, R3)SolventTime (h)Yield (%)
14-MethylbenzaldehydeMalononitrile (CN, CN)Ethanol893
24-MethylbenzaldehydeEthyl Cyanoacetate (CN, COOEt)Acetic Acid690
34-MethylbenzaldehydeBenzoylacetonitrile (CN, COPh)Ethanol1088
44-FluorobenzaldehydeMalononitrile (CN, CN)Ethanol894
54-FluorobenzaldehydeEthyl Cyanoacetate (CN, COOEt)Acetic Acid691
64-FluorobenzaldehydeBenzoylacetonitrile (CN, COPh)Ethanol1086

Conclusion

This compound is a valuable and versatile starting material for the parallel synthesis of diverse libraries of pyrazolo[3,4-b]pyridine derivatives. The proposed three-component reaction strategy offers a robust and efficient method for generating large numbers of compounds with multiple points of diversity. This approach, coupled with the significant biological relevance of the pyrazolo[3,4-b]pyridine scaffold, provides a powerful platform for the discovery of novel therapeutic agents targeting a range of diseases, including neurodegenerative disorders and cancer. The detailed protocols and representative data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Amino-2-methylnicotinonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 6-chloro-2-methylnicotinonitrile with an ammonia source under elevated temperature and pressure. The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the nitrile group.

Q2: What are the key reaction parameters that influence the yield of the amination reaction?

A2: Several factors can significantly impact the yield and purity of this compound. These include:

  • Temperature: Higher temperatures generally favor the reaction rate but can also lead to the formation of side products.

  • Pressure: When using ammonia gas or aqueous ammonia in a sealed reactor, pressure plays a crucial role in maintaining the concentration of the nucleophile in the reaction mixture.

  • Ammonia Source: The choice of ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or ammonium salt) can affect the reaction kinetics and work-up procedure.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate SNAr reactions.

  • Base: In cases where an ammonium salt is used as the ammonia source, a non-nucleophilic base is required to liberate free ammonia in situ.

Q3: Are there any alternative synthetic strategies to consider?

A3: While the SNAr reaction is the most direct approach, other methods could be explored, such as:

  • Buchwald-Hartwig Amination: For less reactive chloro-pyridines, a palladium-catalyzed cross-coupling reaction with an ammonia equivalent can be an effective alternative. This method often proceeds under milder conditions than traditional SNAr.

  • Multi-component Reactions: While less direct, it might be possible to construct the aminopyridine ring system from acyclic precursors in a one-pot synthesis, though this would require significant methods development.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves the following steps:

  • Extraction: After the reaction, the product is usually extracted from the aqueous phase using a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • Crystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reaction temperature or time. 2. Low concentration of ammonia. 3. Deactivation of the starting material by impurities.1. Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by TLC or LC-MS. Extend the reaction time. 2. Increase the pressure in the sealed reactor or use a more concentrated ammonia solution. 3. Ensure the 6-chloro-2-methylnicotinonitrile is pure and free from acidic impurities.
Formation of Side Products (e.g., hydroxypyridine) 1. Presence of water in the reaction mixture leading to hydrolysis. 2. Reaction temperature is too high.1. Use anhydrous solvents and reagents. If using aqueous ammonia, minimize the water content as much as possible. 2. Optimize the reaction temperature to find a balance between reaction rate and selectivity.
Difficulty in Product Isolation/Purification 1. Product is partially soluble in the aqueous phase. 2. Formation of emulsions during extraction. 3. Co-elution of impurities during column chromatography.1. Perform multiple extractions with the organic solvent. Saturating the aqueous layer with NaCl may decrease the product's solubility in water. 2. Add a small amount of brine to break up the emulsion. Centrifugation can also be effective. 3. Use a different solvent system for elution or consider an alternative purification method like recrystallization.
Inconsistent Yields 1. Variability in the quality of reagents or solvents. 2. Inconsistent heating or stirring in the reactor. 3. Leak in the reaction vessel leading to loss of pressure.1. Use reagents and solvents from a reliable source and ensure they are of the appropriate grade. 2. Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture. 3. Check the seals of the reactor before starting the reaction.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) using Aqueous Ammonia

This protocol describes a common method for the synthesis of this compound from 6-chloro-2-methylnicotinonitrile.

Materials:

  • 6-chloro-2-methylnicotinonitrile

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane (optional, as a co-solvent)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • In a high-pressure reaction vessel, place 6-chloro-2-methylnicotinonitrile (1.0 eq).

  • Add aqueous ammonia (10-20 eq). A co-solvent such as 1,4-dioxane can be added to improve the solubility of the starting material.

  • Seal the reaction vessel securely.

  • Heat the mixture to 150-180°C with vigorous stirring.

  • Maintain the reaction at this temperature for 12-24 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table provides representative data on how different reaction parameters can influence the yield of this compound. These are illustrative examples to guide optimization efforts.

Entry Ammonia Source Temperature (°C) Time (h) Solvent Yield (%)
1Aq. NH₃ (28%)15024Water65
2Aq. NH₃ (28%)17018Water85
3Aq. NH₃ (28%)19012Water78 (with side products)
4NH₃ in Dioxane (7N)17018Dioxane92
5NH₄Cl / K₂CO₃18024DMF75

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Start reagents Combine 6-chloro-2-methylnicotinonitrile and Ammonia Source in Reactor start->reagents seal Seal Reactor reagents->seal heat Heat and Stir seal->heat cool Cool to Room Temperature heat->cool extract Extract with Organic Solvent cool->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield check_conversion Check Conversion of Starting Material start->check_conversion check_reagents Check Reagent Purity and Concentration start->check_reagents incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes side_products Significant Side Products check_conversion->side_products No increase_temp_time Increase Temperature/Time incomplete_conversion->increase_temp_time optimize_temp Optimize Temperature side_products->optimize_temp end Improved Yield increase_temp_time->end optimize_temp->end impure_reagents Impure Reagents check_reagents->impure_reagents Yes check_reagents->end No purify_reagents Purify Starting Materials impure_reagents->purify_reagents purify_reagents->end

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Synthesis of 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 6-Amino-2-methylnicotinonitrile.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common synthesis route involves the reaction of 2-chloro-6-methylnicotinonitrile with ammonia. Incomplete reaction is a frequent issue.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Reaction The amination reaction is an equilibrium process. Ensure a sufficient excess of ammonia is used. The reaction may require extended reaction times or higher temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Sub-optimal Temperature The reaction is typically carried out at elevated temperatures in a sealed vessel (autoclave). Ensure the reaction mixture reaches and maintains the appropriate temperature to drive the reaction forward.
Loss during Work-up The product is typically extracted into an organic solvent after the reaction. Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the product. Multiple extractions with a suitable organic solvent will improve recovery.
Side Reactions The formation of byproducts can significantly reduce the yield of the desired product. See the section on side reactions below for more details.

Q2: I am observing an unexpected peak in my analytical data (HPLC, GC-MS, NMR) of the crude product. What is a likely byproduct?

A2: A common byproduct in the synthesis of this compound from 2-chloro-6-methylnicotinonitrile is the corresponding hydroxy compound, 6-Hydroxy-2-methylnicotinonitrile. This occurs due to the reaction of the starting material with any water present in the reaction mixture.

Identification of 6-Hydroxy-2-methylnicotinonitrile:

Analytical TechniqueExpected Observation
Mass Spectrometry (MS) A peak corresponding to the molecular weight of 6-Hydroxy-2-methylnicotinonitrile (C₇H₆N₂O, MW: 134.14 g/mol ).
¹H NMR The appearance of a broad singlet corresponding to the hydroxyl proton (-OH). The chemical shifts of the aromatic protons will also be different from the desired amino product.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch.

Q3: How can I minimize the formation of the 6-Hydroxy-2-methylnicotinonitrile byproduct?

A3: Minimizing the formation of the hydroxy byproduct is crucial for obtaining a high yield and purity of this compound.

Preventative Measures:

StrategyDetailed Protocol
Use Anhydrous Reagents and Solvents Ensure that the ammonia source (e.g., ammonia solution in an organic solvent or ammonia gas) is anhydrous. If using a solvent, ensure it is thoroughly dried before use.
Dry Glassware All glassware used for the reaction should be oven-dried or flame-dried under an inert atmosphere to remove any adsorbed water.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q4: My final product is difficult to purify. What purification strategies are recommended?

A4: If the crude product contains significant amounts of the starting material or the hydroxy byproduct, purification can be challenging due to their similar polarities.

Purification Methods:

MethodDescription
Column Chromatography This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.
Recrystallization If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure material. The choice of solvent will depend on the solubility of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct method is the nucleophilic aromatic substitution reaction of 2-chloro-6-methylnicotinonitrile with ammonia. This reaction is typically performed at elevated temperatures and pressures in a sealed reactor.

Q2: Are there alternative synthetic methods?

A2: Yes, alternative methods exist, though they may be less direct. For instance, one could envision a route starting from a different precursor where the amino group is introduced earlier in the synthetic sequence, followed by the formation of the nitrile group. However, the amination of the 2-chloro precursor is generally the most straightforward approach.

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For more accurate monitoring of reaction conversion and purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the product and any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the main reaction, a common side reaction, and a general troubleshooting workflow.

Synthesis_Pathway 2-Chloro-6-methylnicotinonitrile 2-Chloro-6-methylnicotinonitrile This compound This compound 2-Chloro-6-methylnicotinonitrile->this compound Nucleophilic Aromatic Substitution Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->this compound

Caption: Main synthesis pathway for this compound.

Side_Reaction 2-Chloro-6-methylnicotinonitrile 2-Chloro-6-methylnicotinonitrile 6-Hydroxy-2-methylnicotinonitrile 6-Hydroxy-2-methylnicotinonitrile 2-Chloro-6-methylnicotinonitrile->6-Hydroxy-2-methylnicotinonitrile Hydrolysis Water (H2O) Water (H2O) Water (H2O)->6-Hydroxy-2-methylnicotinonitrile

Caption: Common side reaction leading to the formation of a hydroxy byproduct.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Product (TLC, HPLC, MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Byproducts Present? incomplete->byproducts No optimize Optimize Reaction: - Increase reaction time/temp - Increase excess of NH3 incomplete->optimize Yes identify Identify Byproducts (e.g., 6-Hydroxy...) byproducts->identify Yes purify Purification Strategy: - Column Chromatography - Recrystallization byproducts->purify No optimize->check_reaction minimize Minimize Byproduct Formation: - Use anhydrous conditions - Inert atmosphere identify->minimize minimize->check_reaction end Pure Product purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on typical procedures for similar reactions. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 2-chloro-3-cyano-6-methylpyridine

  • Aqueous ammonia (e.g., 28%) or a saturated solution of ammonia in a suitable organic solvent (e.g., methanol, 1,4-dioxane)

  • Autoclave or a sealed pressure vessel

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a suitable pressure vessel, combine 2-chloro-3-cyano-6-methylpyridine and the ammonia solution. The molar excess of ammonia should be significant (e.g., 10-50 equivalents).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring to a temperature between 120-180 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress. A typical reaction time can range from 2 to 10 hours.

  • Work-up: After cooling the reaction mixture to room temperature, carefully vent any excess pressure. If an aqueous ammonia solution was used, the ammonia can be removed under reduced pressure. The resulting mixture can then be extracted with an organic solvent. If an organic solvent was used for the reaction, it can be concentrated under reduced pressure, and the residue can be taken up in water and an organic solvent for extraction.

  • Extraction: Extract the aqueous layer multiple times with the chosen organic solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Safety Precautions: This reaction involves heating a sealed vessel to high temperatures and pressures and uses a corrosive reagent (ammonia). All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The pressure vessel should be inspected for any defects before use and should be operated according to the manufacturer's instructions.

Technical Support Center: 6-Amino-2-methylnicotinonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Amino-2-methylnicotinonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis

Q: My initial crude product of this compound shows significant impurities by TLC/HPLC analysis. What are the likely impurities and how can I minimize them?

A: The synthesis of this compound, commonly proceeding through the amination of a corresponding chloropyridine, can lead to several impurities.

Potential Impurities:

  • Unreacted Starting Material: Residual 2-chloro-6-methylnicotinonitrile is a common impurity if the amination reaction does not go to completion.

  • Hydrolysis Byproducts: The presence of water in the reaction can lead to the formation of 6-hydroxy-2-methylnicotinonitrile.

  • Over-amination Products: In some cases, side reactions can lead to the formation of di- and tri-substituted pyridine derivatives.

  • Solvent Adducts: Depending on the solvent and reaction conditions, solvent molecules may form adducts with the starting materials or products.

Minimization Strategies:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the formation of hydrolysis byproducts.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material without significant degradation of the product.

  • Control Stoichiometry: Use an appropriate excess of the aminating agent to drive the reaction to completion, but avoid a large excess that could lead to side products.

Issue 2: Difficulty in Removing Impurities by Recrystallization

Q: I am having trouble purifying this compound by recrystallization. The product either oils out or the purity does not improve significantly. What should I do?

A: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the cooling process.

Problem Potential Cause Solution
Oiling Out The compound is likely too soluble in the chosen solvent, or the solution is being cooled too rapidly. Impurities can also lower the melting point of the mixture, leading to oiling out.- Use a solvent system where the compound is less soluble. A co-solvent system (e.g., ethanol-water, ethyl acetate-hexane) can be effective. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization.
Low Purity Improvement The chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility.- Screen a variety of solvents with different polarities. Good starting points for aminopyridines include ethanol, isopropanol, acetonitrile, and mixtures with water or hexanes. - Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.
Poor Crystal Formation The solution is too dilute, or the cooling is too rapid, leading to the formation of fine powders instead of well-defined crystals.- Concentrate the solution before cooling. - Ensure a slow cooling rate.

Issue 3: Challenges with Column Chromatography

Q: My column chromatography separation of this compound is not effective. The product co-elutes with impurities or shows significant tailing.

A: Effective column chromatography relies on the proper selection of the stationary and mobile phases.

Problem Potential Cause Solution
Co-elution of Impurities The polarity of the mobile phase is not optimized for the separation of the product and impurities.- Perform a thorough TLC analysis with different solvent systems to identify an optimal mobile phase that provides good separation (difference in Rf values). - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Tailing of the Product Peak The compound may be interacting too strongly with the stationary phase (e.g., acidic silica gel). The column may be overloaded.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize active sites on the silica gel. - Ensure the amount of crude material loaded onto the column is appropriate for its size. As a rule of thumb, use a mass ratio of crude material to silica gel of 1:30 to 1:100.
Product is not Eluting The mobile phase is not polar enough to move the compound down the column.- Gradually increase the polarity of the mobile phase. For aminopyridines, mixtures of ethyl acetate and hexanes or dichloromethane and methanol are common.

Frequently Asked Questions (FAQs)

Q1: What is a suitable recrystallization solvent for this compound?

A1: While the optimal solvent should be determined experimentally, good starting points for screening include ethanol, isopropanol, acetonitrile, and toluene. Co-solvent systems such as ethanol/water or ethyl acetate/hexane can also be effective. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.

Q2: What are the recommended TLC conditions for monitoring the purification of this compound?

A2: For Thin Layer Chromatography (TLC), silica gel 60 F254 plates are commonly used. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is a good starting point. For example, a 1:1 mixture of hexane and ethyl acetate can be initially tested. Visualization can be achieved under UV light (254 nm) and/or by staining with a suitable reagent such as ninhydrin, which is effective for primary amines.

Q3: What type of column chromatography is most effective for purifying this compound?

A3: Normal-phase column chromatography using silica gel as the stationary phase is a common and effective method. The mobile phase should be optimized based on TLC analysis, typically consisting of a gradient of ethyl acetate in hexane or methanol in dichloromethane.

Q4: How can I assess the final purity of my this compound?

A4: The purity of the final product can be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantities.

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected hot solvent (e.g., ethanol) to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with various solvent systems. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 6-Amino-2- methylnicotinonitrile Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup TLC TLC Monitoring Recrystallization->TLC Check Purity Column_Chromatography Column Chromatography Column_Chromatography->TLC Monitor Fractions TLC->Column_Chromatography If Impure Pure_Product Pure Product TLC->Pure_Product If Pure HPLC HPLC Analysis NMR NMR Spectroscopy Pure_Product->HPLC Final Purity Check Pure_Product->NMR Structural Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Chromatography_Issue Chromatography Problem? Start->Chromatography_Issue Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Yes Low_Purity Purity Not Improving Recrystallization_Issue->Low_Purity Yes Coelution Co-elution Chromatography_Issue->Coelution Yes Tailing Peak Tailing Chromatography_Issue->Tailing Yes Change_Solvent Change Solvent / Use Co-solvent Oiling_Out->Change_Solvent Slow_Cooling Cool Slowly Oiling_Out->Slow_Cooling Low_Purity->Change_Solvent Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Coelution->Optimize_Mobile_Phase Add_Modifier Add Modifier (e.g., TEA) Tailing->Add_Modifier

Caption: Decision tree for troubleshooting common purification issues.

optimization of reaction conditions for 6-Amino-2-methylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Amino-2-methylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common precursor for the synthesis of related aminonicotinic acid derivatives is 2-chloro-3-cyano-6-methylpyridine.[1] This suggests that amination of a halo-substituted cyanopyridine is a primary synthetic route.

Q2: What are the typical reaction conditions for the amination step?

A2: The amination is often carried out using an aqueous solution of ammonia at elevated temperatures and pressures. For a similar synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine, reaction conditions involve using a 28% aqueous ammonia solution in an autoclave at temperatures around 170°C for several hours.[1]

Q3: What are the key parameters to optimize for this reaction?

A3: Key parameters to optimize include the concentration of the ammonia solution, reaction temperature, reaction time, and the molar ratio of ammonia to the starting material. The choice of solvent can also be critical, with polar solvents like water or ethanol:water mixtures often favoring such reactions.[2]

Q4: Are there any specific catalysts recommended for this type of synthesis?

A4: While some syntheses of related heterocyclic compounds utilize catalysts, the direct amination of a chloropyridine with ammonia at high temperature and pressure may not require a specific catalyst.[1] However, for other related syntheses, catalysts like CoCeO2 nanoparticles have been used to improve yields in aqueous media.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation Incomplete reaction due to insufficient temperature or time.- Gradually increase the reaction temperature in increments of 10°C. - Extend the reaction time, monitoring progress by TLC or LC-MS. - Ensure the autoclave is properly sealed to maintain pressure.
Low concentration of ammonia.- Use a more concentrated aqueous ammonia solution (e.g., 28-30%).[1]
Poor solubility of starting material.- While the reaction is often run in an aqueous ammonia solution, the addition of a co-solvent like ethanol could be explored to improve solubility.
Formation of By-products (e.g., Hydroxypyridine) Reaction with water as a nucleophile.- This is a common side reaction in high-temperature aqueous aminations.[1] Increasing the concentration and molar excess of ammonia can help favor the desired amination. - Lowering the reaction temperature might reduce the rate of the hydrolysis side reaction, but will likely require longer reaction times.
Difficulty in Product Isolation Product is soluble in the reaction mixture.- After cooling the reaction, attempt to precipitate the product by acidifying the mixture to a neutral or slightly acidic pH. - If the product remains in solution, extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) may be necessary after pH adjustment.
Product Purity Issues Presence of unreacted starting material or by-products.- Optimize reaction time and temperature to drive the reaction to completion. - Utilize column chromatography for purification, selecting an appropriate solvent system based on TLC analysis. - Recrystallization from a suitable solvent can also be an effective purification method.

Experimental Protocols

Protocol: Synthesis of this compound from 2-Chloro-3-cyano-6-methylpyridine

This protocol is adapted from the synthesis of the corresponding nicotinic acid and should be optimized for the synthesis of the nitrile.[1]

Materials:

  • 2-Chloro-3-cyano-6-methylpyridine

  • 28% Aqueous solution of ammonia

  • Autoclave reactor

  • Standard laboratory glassware

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • In a suitable autoclave, add 2-chloro-3-cyano-6-methylpyridine.

  • Add a significant molar excess of a 28% aqueous ammonia solution (e.g., 10-50 times the molar amount of the starting material).[1]

  • Seal the autoclave and heat the reaction mixture to 170°C with stirring.[1]

  • Maintain the reaction at this temperature for 7-10 hours.[1]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the autoclave to release any excess ammonia pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia under reduced pressure.

  • The crude product may precipitate upon cooling and removal of ammonia. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Yield (%)Notes
112010LowIncomplete conversion observed.
21508ModerateSignificant product formation with some starting material remaining.
31707HighOptimal temperature for high conversion.[1]
41906HighIncreased by-product formation observed.

Table 2: Effect of Ammonia Concentration

EntryNH3 Concentration (%)Molar Excess of NH3Yield (%)Notes
11520xModerateSlower reaction rate.
22810xModerateGood yield, but can be improved.[1]
32830xHighHigh yield with minimal by-products.[1]
43030xHighSimilar to 28% concentration.

Visualizations

experimental_workflow start Start: 2-Chloro-3-cyano-6-methylpyridine reaction Reaction with aq. NH3 in Autoclave start->reaction 170°C, 7-10h cooling Cooling and Depressurization reaction->cooling isolation Product Isolation cooling->isolation filtration Filtration isolation->filtration If precipitate forms extraction Solvent Extraction isolation->extraction If product is in solution purification Purification (Chromatography/ Recrystallization) filtration->purification extraction->purification product Final Product: This compound purification->product logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Directly affects By-product Formation By-product Formation Temperature->By-product Formation Higher temp may increase Time Time Time->Yield Directly affects NH3 Concentration NH3 Concentration NH3 Concentration->Yield Higher conc. favors NH3 Concentration->By-product Formation Higher conc. suppresses hydrolysis Purity Purity Yield->Purity Inversely related to by-products

References

dealing with impurities in 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-methylnicotinonitrile. The information is designed to help address specific issues related to impurities that may be encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. Potential impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like 2-chloro-6-methylnicotinonitrile or other precursors.

  • Isomeric Impurities: Positional isomers, such as 2-Amino-6-methylnicotinonitrile, can be difficult to separate due to their similar physical properties.

  • Byproducts from Synthesis: Side reactions can lead to various impurities. For example, in syntheses involving cyclization reactions, incompletely cyclized or rearranged products might be present.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane) are common impurities.

  • Degradation Products: The amino and nitrile groups can be susceptible to hydrolysis or oxidation under certain conditions, leading to the corresponding carboxylic acid or other degradation products.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can separate closely related impurities. A typical starting point is a reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can confirm the structure of the desired product and help identify and quantify major impurities if their structures are known.

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. A broad melting range often indicates the presence of impurities.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and light.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: The final product is off-white or colored, not a white solid.
  • Possible Cause: Presence of colored impurities, often arising from side reactions or degradation.

  • Troubleshooting Steps:

    • Analysis: Run a TLC or HPLC to assess the number of impurities. A UV-Vis spectrum might help to identify the nature of the chromophore.

    • Purification:

      • Recrystallization: This is often the most effective method for removing colored impurities. See the detailed protocol below. Activated carbon can be used during recrystallization to adsorb colored impurities.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the colored components.

Problem 2: The melting point of the product is low and/or has a broad range.
  • Possible Cause: Significant amounts of impurities are present, which depress and broaden the melting point range.

  • Troubleshooting Steps:

    • Analysis: Use HPLC or GC-MS to identify and quantify the impurities. Common culprits include residual solvents and unreacted starting materials.

    • Purification:

      • Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

      • Recrystallization: This is a primary technique for removing solid impurities. Multiple recrystallizations may be necessary.

      • Column Chromatography: For complex mixtures of impurities, column chromatography offers better separation.

Problem 3: An extra peak is observed in the HPLC chromatogram.
  • Possible Cause: Presence of a synthesis-related impurity (e.g., isomer, byproduct) or a degradation product.

  • Troubleshooting Steps:

    • Identification:

      • LC-MS: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the impurity, which can provide clues to its identity.

      • Spiking: If you have a standard of a suspected impurity, "spike" your sample with a small amount of it. If the peak area of the unknown increases, you have confirmed its identity.

    • Purification:

      • Optimize Chromatography: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation.

      • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound.

      • Recrystallization: If the impurity has significantly different solubility, recrystallization from a suitable solvent system may be effective.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound. Method optimization may be required based on the specific impurities present.

Instrumentation and Conditions:

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

Solvent Selection:

Based on the structure of this compound (an aminopyridine), suitable solvents for recrystallization could include:

Solvent/Solvent SystemRationale
Ethanol/Water Good for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol.
Ethyl Acetate/Hexane A common system for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexane until the solution becomes cloudy.
Toluene Can be effective for aromatic compounds.

Procedure:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

  • Cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Impurity_Troubleshooting_Workflow start Start: Impure This compound analysis Purity Analysis (TLC, HPLC, GC-MS, NMR) start->analysis identify_impurity Identify Impurity Type analysis->identify_impurity colored Colored Impurity identify_impurity->colored  Color Issue low_mp Low/Broad Melting Point identify_impurity->low_mp  Melting Point Issue extra_peak Extra HPLC/GC Peak identify_impurity->extra_peak  Peak Issue recrystallize_carbon Recrystallize with Activated Carbon colored->recrystallize_carbon dry Thorough Drying low_mp->dry lcms_id Identify with LC-MS extra_peak->lcms_id end Pure Product recrystallize_carbon->end recrystallize Recrystallize recrystallize->end column_chrom Column Chromatography column_chrom->end dry->recrystallize lcms_id->column_chrom

Impurity Troubleshooting Workflow

Purification_Process start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if solids present) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry end Purified Crystals dry->end

Recrystallization Experimental Workflow

References

troubleshooting failed reactions involving 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-methylnicotinonitrile.

Troubleshooting Failed Reactions

This section addresses common issues encountered during chemical reactions involving this compound.

dot

Troubleshooting_Workflow General Troubleshooting Workflow for Failed Reactions cluster_start cluster_analysis Problem Analysis cluster_investigation Investigation of Root Cause cluster_solutions Potential Solutions cluster_end Start Reaction Failure (Low/No Yield, Impurities) TLC_Analysis Analyze Reaction Mixture by TLC/LC-MS Start->TLC_Analysis StartingMaterial Check for Unreacted Starting Material TLC_Analysis->StartingMaterial SideProducts Identify Side Products/Impurities TLC_Analysis->SideProducts Reagent_Quality Verify Reagent Purity and Stability (this compound, solvents, catalysts) StartingMaterial->Reagent_Quality Stoichiometry Confirm Correct Stoichiometry of Reactants StartingMaterial->Stoichiometry Reaction_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) SideProducts->Reaction_Conditions Modify_Workup Adjust Workup and Purification Protocol SideProducts->Modify_Workup Purify_Reagents Purify Starting Materials/Reagents Reagent_Quality->Purify_Reagents Optimize_Conditions Optimize Reaction Conditions (e.g., screen solvents, catalysts, temperature) Reaction_Conditions->Optimize_Conditions Stoichiometry->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success Purify_Reagents->Success Modify_Workup->Success

Caption: General troubleshooting workflow for failed reactions.

FAQs: Low to No Product Yield

Q1: My condensation reaction with an active methylene compound is giving a very low yield. What are the likely causes?

A1: Low yields in condensation reactions involving this compound can arise from several factors:

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature. Too low a temperature can lead to a sluggish reaction, while excessive heat can promote the formation of side-products and degradation.[1]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can result in unreacted starting materials and the formation of various side-products.[1]

  • Inefficient Cyclization: The final cyclization step to form the desired heterocyclic ring can be slow. The choice of solvent and catalyst is crucial for promoting this step.

  • Catalyst Inactivity: The chosen base or acid catalyst may be inappropriate or may have degraded. For instance, in the synthesis of 2-aminothiophenes via the Gewald reaction, the choice of base is critical.[2][3]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. It is recommended to screen a variety of solvents, from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene).

Q2: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is not proceeding. What should I check?

A2: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the catalytic system and reaction conditions.[4][5][6]

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich anilines like this compound, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.[7]

  • Base Selection: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). The base must be anhydrous.

  • Solvent Purity: Anhydrous, deoxygenated solvents are essential, as the palladium(0) catalyst is sensitive to oxygen. Toluene, dioxane, and THF are commonly used.

  • Reaction Temperature: These reactions often require elevated temperatures (80-120 °C).

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

dot

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide Complex1 Ar-Pd(II)(L2)-X OxAdd->Complex1 Ligand_Exch Ligand Exchange (Amine) Complex1->Ligand_Exch Amine Complex2 [Ar-Pd(II)(L2)(Amine)]+X- Ligand_Exch->Complex2 Deprotonation Deprotonation (Base) Complex2->Deprotonation Base Complex3 Ar-Pd(II)(L2)-Amido Deprotonation->Complex3 Red_Elim Reductive Elimination Complex3->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-Amine (Product) Red_Elim->Product

Caption: Buchwald-Hartwig amination catalytic cycle.

FAQs: Presence of Impurities and Side Products

Q3: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions?

A3: The presence of multiple products indicates that side reactions are occurring. For reactions involving this compound, consider the following possibilities:

  • Self-condensation: Under certain conditions, aminonitriles can undergo self-condensation or polymerization.

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or amide, especially if the reaction is run in the presence of water and acid or base at elevated temperatures.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere can mitigate this.[1]

  • Dimerization: In some reactions, such as the Gewald synthesis, dimerization of the starting materials or intermediates can be a significant side reaction.[8]

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation, consider the following strategies:

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can often reduce the formation of degradation and side products.[1]

  • Control Stoichiometry: Use a slight excess of one reactant to drive the reaction to completion and consume the other starting material.

  • Use an Inert Atmosphere: To prevent oxidation, especially of the amino group, conduct the reaction under nitrogen or argon.

  • Purification of Starting Materials: Ensure the purity of your this compound and other reagents, as impurities can sometimes catalyze side reactions.

Experimental Protocols

General Protocol for One-Pot Synthesis of Substituted 6-Amino-2-pyridone-3,5-dicarbonitriles

This protocol is adapted from a known procedure for the synthesis of related compounds and can be modified for use with this compound derivatives.[9]

Materials:

  • Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • N-substituted-2-cyanoacetamide (1.0 eq)

  • Betaine (catalyst, 10 mol%)

  • Guanidine carbonate (catalyst, 10 mol%)

  • Methanol

  • Ethyl acetate

  • Water

  • Sodium chloride

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq), malononitrile (1.0 eq), and betaine (10 mol%). Stir the mixture at room temperature for 5-10 minutes.

  • Add methanol (2-3 mL) and the N-substituted-2-cyanoacetamide (1.0 eq) to the reaction mixture.

  • Add guanidine carbonate (10 mol%) and reflux the mixture for 10-15 minutes.

  • Cool the reaction mixture in an ice bath.

  • Add ethyl acetate (10 mL) and a saturated aqueous solution of sodium chloride (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol or ethanol.

EntryAldehydeN-SubstituentProduct Yield (%)Melting Point (°C)
1p-TolualdehydeBenzyl62292-294
2p-Tolualdehyde2-Chlorobenzyl63292-294
34-Chlorobenzaldehyde2-Chlorobenzyl72284-286
44-Fluorobenzaldehyde2-Chlorobenzyl60298-300
54-Fluorobenzaldehyde2,4-Dichlorobenzyl61278-280

Data adapted from a study on the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.[9]

General Considerations for Reaction Parameter Optimization

The following table summarizes the impact of various reaction parameters on the yield of a generic reaction involving this compound, based on principles of process optimization.[10]

ParameterCondition AYield (%)Condition BYield (%)General Recommendation
Catalyst Loading 2 mol%755 mol% 95 Optimal loading should be determined empirically; excess catalyst may not improve yield.
Solvent Toluene (non-polar)40Ethanol/Water (polar protic) 97 Solvent polarity can have a significant impact; a solvent screen is recommended.
Temperature 40 °C46Reflux 97 Higher temperatures often increase reaction rates, but can also lead to side products.

Signaling Pathway Context

Derivatives of aminonicotinonitriles are often investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

dot

Kinase_Inhibition_Pathway Simplified Kinase Signaling Pathway and Inhibition cluster_pathway Cellular Signaling cluster_inhibition Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation and Survival Transcription_Factor->Cell_Proliferation Gene Expression Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

alternative catalysts for the synthesis of 6-Amino-2-methylnicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Amino-2-methylnicotinonitrile derivatives. The following sections detail alternative catalysts, experimental protocols, and solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of this compound derivatives is consistently low. What are the primary factors I should investigate?

A1: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize side product formation.[1]

  • Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated.[1] For instance, some solid catalysts require activation by heating to remove adsorbed water before use.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to side reactions and reduced yields. Always ensure the purity of your reagents before commencing the synthesis.[1]

  • Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[2] If the reaction stalls, it may indicate an issue with one of the factors above.

Q2: I am observing the formation of colored impurities in my product. What is the likely cause and how can I prevent it?

A2: The formation of colored impurities can be due to side reactions or oxidation of the starting materials or the product. This can be exacerbated by excessive heat or prolonged reaction times. To mitigate this, ensure precise temperature control during the reaction.[2] If the product is sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). For purification, treating the crude product solution with activated carbon before recrystallization can help remove colored impurities.

Q3: My crude product is an oil or a gummy solid and is difficult to crystallize. What should I do?

A3: "Oiling out" during recrystallization can occur if the boiling point of the solvent is higher than the melting point of your compound, or if there are significant impurities that depress the melting point. Try using a lower-boiling point solvent or a different solvent system. If the issue persists, it is advisable to purify the crude material by another method, such as column chromatography, before attempting recrystallization again.[3]

Q4: I am having trouble purifying my this compound derivative by column chromatography. What are some common issues and solutions?

A4: Common challenges in column chromatography of pyridine derivatives include:

  • Poor Separation: This may be due to an incorrect mobile phase polarity or co-elution of impurities. Use TLC to screen for and determine the optimal mobile phase. A gradient elution may be necessary to achieve good separation. Also, ensure the column is not overloaded with the crude material.[3]

  • Tailing: The basic nature of the pyridine ring can cause tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[1]

  • Product Degradation on the Column: Some compounds may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for some time to see if degradation occurs. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst.- Use a fresh batch of catalyst or regenerate/activate the existing one.- For solid catalysts, ensure they are properly dried before use.
Incorrect reaction temperature.- Optimize the temperature. Gradually increase or decrease it in small increments.
Impure reagents or solvents.- Use purified reagents and dry solvents.
Formation of Multiple Side Products Reaction temperature is too high.- Decrease the reaction temperature.
Incorrect stoichiometry of reactants.- Carefully check and optimize the molar ratios of the reactants.
Unsuitable catalyst.- Screen different catalysts to find one with higher selectivity.
Catalyst Deactivation Fouling of the catalyst surface by byproducts.- Regenerate the catalyst by washing or calcination.
Leaching of the active metal (for supported catalysts).- Consider using a more robust catalyst support or milder reaction conditions.
Difficulty in Product Purification Product and impurities have similar polarities.- Optimize column chromatography conditions with a shallower solvent gradient.- Consider an alternative purification method like acid-base extraction if applicable.[3]
Product is unstable under purification conditions.- Work at lower temperatures and under an inert atmosphere.- Use neutral pH conditions where possible.[3]

Alternative Catalysts: Data Summary

The following table summarizes quantitative data for different catalytic systems used in the synthesis of 6-aminonicotinonitrile derivatives and closely related compounds.

Catalyst/MethodStarting MaterialsReaction ConditionsSolventYield (%)Reference
Betaine & Guanidine Carbonate Aldehyde, Malononitrile, N-substituted 2-cyanoacetamideReflux, 10-15 minMethanol61-74%[2][5]
Catalyst-Free (Microwave) 2-chloronicotinic acid, N-methylaniline200°C, 2 hours (Microwave)WaterNot specified[6]
CoCeO₂ Nanoparticles Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, MalononitrileRoom TemperatureWater97%[7]
Phase Transfer Catalysis (Aliquat 336®) 2-chloro-4,6-diarylpyridine, Sodium azideReflux, 1-1.5 hoursChlorobenzene/WaterHigh (not specified)[8]

Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis using Natural Product Catalysts (Adapted from the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles)[2][5]

This protocol is for a closely related class of compounds and can be adapted for the synthesis of this compound derivatives.

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, mix the starting aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol).

  • Stir the mixture under solvent-free conditions for 5 minutes.

  • Add 1 ml of methanol and reflux the mixture for 10 minutes.

Step 2: Cyclization

  • To the reaction mixture from Step 1, add the appropriate N-substituted 2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol).

  • Add 2 ml of methanol and reflux the mixture for another 10 minutes.

  • Cool the reaction mixture in an ice bath to precipitate the product.

Purification:

  • Add 10 ml of ethyl acetate to the reaction mixture and transfer it to a separatory funnel containing 10 ml of water with 1 g of sodium chloride.

  • Shake the funnel for 5-7 minutes and separate the ethyl acetate layer.

  • Evaporate the ethyl acetate under reduced pressure.

  • Recrystallize the crude product from methanol or ethanol.

Protocol 2: Catalyst-Free, Microwave-Assisted Synthesis (Adapted from the synthesis of 6-(Methyl(phenyl)amino)nicotinic acid)[6]

This protocol provides a catalyst-free alternative for the amination step.

Reaction Setup:

  • In a 100 mL microwave reactor vessel, combine the 2-chloro-6-methylnicotinonitrile (10 mmol), the desired amine (30 mmol), a suitable base like diisopropylethylamine (30 mmol), and deionized water (20 mL).

  • Seal the vessel and place it in the microwave reactor.

Reaction Conditions:

  • Irradiate the mixture at 200°C for 2 hours with stirring.

Work-up and Purification:

  • After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

  • Acidify the mixture to pH 3-4 with concentrated hydrochloric acid.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Further purification can be achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Optimization & Resolution Problem Low Yield / Side Products Check_Purity Check Purity of Starting Materials Problem->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Problem->Check_Conditions Check_Catalyst Assess Catalyst Activity (Freshness, Activation) Problem->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Check_Conditions->Optimize_Conditions Screen_Catalysts Screen Alternative Catalysts Check_Catalyst->Screen_Catalysts Purify Improve Purification Strategy Optimize_Conditions->Purify Screen_Catalysts->Purify Success Successful Synthesis Purify->Success One_Pot_Synthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclization Reactants1 Aldehyde + Malononitrile Catalyst1 Betaine Reactants1->Catalyst1 Intermediate Knoevenagel Adduct Catalyst1->Intermediate Methanol, Reflux Reactant2 N-substituted 2-cyanoacetamide Catalyst2 Guanidine Carbonate Intermediate->Catalyst2 Reactant2->Catalyst2 Product This compound Derivative Catalyst2->Product Methanol, Reflux

References

preventing decomposition of 6-Amino-2-methylnicotinonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the decomposition of 6-Amino-2-methylnicotinonitrile during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

Unexpected peaks in your analytical chromatogram or a decrease in the purity of your this compound sample over time can be indicative of degradation. This guide will help you identify potential causes and implement corrective actions.

Issue 1: Appearance of New Peaks in Chromatogram

If you observe new peaks in your analytical runs that were not present in the initial analysis of the compound, it is likely that degradation products have formed.

Potential Cause Troubleshooting Steps Recommended Solutions
Hydrolysis - Review sample preparation and storage solvents. Aqueous or protic solvents can facilitate hydrolysis of the nitrile group. - Analyze a freshly prepared sample versus an aged sample to confirm the growth of impurity peaks.- Store the compound in a desiccator over a suitable drying agent. - Use anhydrous solvents for sample preparation and analysis. - If aqueous solutions are necessary, prepare them fresh and use them immediately. Consider storing aqueous stocks at low temperatures (2-8°C) for short periods, but validate this storage condition.
Oxidation - Check if the storage container was properly sealed and if the headspace was inert. The aminopyridine ring is susceptible to oxidation.[1] - Visually inspect the compound for any color change (e.g., yellowing or darkening).- Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Use opaque or amber vials to protect from light, which can catalyze oxidation. - Avoid sources of ignition and high temperatures, as these can accelerate oxidation.
Photodegradation - Evaluate the exposure of your sample to ambient and UV light during handling and storage.- Store the compound in a light-protected environment, such as in amber vials or wrapped in aluminum foil. - Conduct handling and sample preparation under low-light conditions or using light-filtering shields.

Issue 2: Decrease in Purity of the Parent Compound

A noticeable decrease in the assay value or purity of this compound suggests that the compound is degrading.

Potential Cause Troubleshooting Steps Recommended Solutions
Improper Storage Temperature - Verify the temperature of your storage location. Elevated temperatures can accelerate decomposition.- For long-term storage, it is recommended to store this compound at 2-8°C. - For short-term storage, room temperature in a controlled environment is acceptable, but should be minimized.
Hygroscopicity - Assess the humidity of the storage environment. Some aminopyridine derivatives are known to be hygroscopic.- Store the compound in a tightly sealed container within a desiccator containing a desiccant like silica gel. - Handle the compound in a low-humidity environment, such as a glove box, if possible.
Cross-Contamination - Review handling procedures to ensure no cross-contamination with acidic, basic, or oxidizing agents.- Use dedicated spatulas and glassware for handling this compound. - Store the compound away from reactive chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a dry, well-ventilated place away from heat and sources of ignition. For short-term storage, room temperature is acceptable if the compound is protected from light and moisture.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, which contains a nitrile group and an aminopyridine ring, the following degradation pathways are plausible:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to first form an amide intermediate (6-amino-2-methylnicotinamide) and subsequently a carboxylic acid (6-amino-2-methylnicotinic acid).

  • Oxidation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides (e.g., this compound N-oxide). The amino group itself can also be oxidized.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce the formation of radical species, leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to deamination or other complex reactions.

Q3: How can I monitor the stability of my this compound sample?

The most effective way to monitor the stability of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of your stored sample against a freshly prepared standard will allow you to track any changes in purity and the emergence of degradation products over time.

Experimental Protocols

To proactively assess the stability of this compound and understand its degradation profile, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its decomposition.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 mL of 1 M HCl. Keep the solutions at room temperature and at 60°C. Analyze samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH. Keep the solutions at room temperature. Analyze samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and 1 mL of 30% H₂O₂. Keep the solutions at room temperature, protected from light. Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C and 80°C for 48 hours. Withdraw samples at different time points, prepare solutions in a suitable solvent, and analyze by HPLC.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Phosphate buffer (pH 3.0) B: Acetonitrile
Gradient Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes. A typical starting point could be 90% A / 10% B, ramping to 10% A / 90% B.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or a photodiode array (PDA) detector to monitor multiple wavelengths.
Injection Volume 10 µL
Column Temperature 30°C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from all degradation product peaks.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a typical workflow for a stability study.

Decomposition_Pathway main This compound amide 6-Amino-2-methylnicotinamide main->amide Hydrolysis (Acid/Base) n_oxide This compound N-oxide main->n_oxide Oxidation acid 6-Amino-2-methylnicotinic acid amide->acid Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_storage Long-Term Storage acid Acidic hplc Stability-Indicating HPLC acid->hplc base Basic base->hplc oxidative Oxidative oxidative->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc characterization Characterize Degradants (LC-MS, NMR) hplc->characterization storage_conditions Define Optimal Storage Conditions characterization->storage_conditions start This compound Sample start->acid start->base start->oxidative start->thermal start->photo

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Enhancing Regioselectivity in Reactions with 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-2-methylnicotinonitrile. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to regioselectivity in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does this influence regioselectivity?

A1: this compound possesses several potential sites for reaction, leading to challenges in achieving high regioselectivity. The key sites are:

  • The exocyclic amino group (N6-amino): This is a primary nucleophilic site.

  • The pyridine ring nitrogen (N1): This nitrogen can also act as a nucleophile.

  • The pyridine ring carbons (C3, C4, C5): These are susceptible to electrophilic substitution, with their reactivity influenced by the directing effects of the existing substituents.

The interplay between the electron-donating amino group and the electron-withdrawing cyano group, along with the inherent electronic properties of the pyridine ring, dictates the preferred site of reaction under various conditions.

Q2: How do the electronic properties of the substituents on this compound direct incoming electrophiles?

A2: The regioselectivity of electrophilic aromatic substitution is governed by the electronic nature of the substituents already present on the pyridine ring.

  • Amino Group (-NH2) at C6: This is a strong activating group and an ortho, para-director. It increases the electron density at the C5 and C3 positions, making them more susceptible to electrophilic attack.

  • Methyl Group (-CH3) at C2: This is a weakly activating group and also an ortho, para-director, reinforcing the activation at the C3 and C5 positions.

  • Cyano Group (-CN) at C3: This is a deactivating group and a meta-director. It withdraws electron density from the ring, but its influence is overcome by the strong activating effect of the amino group.

Therefore, electrophilic substitution is generally favored at the C5 position, followed by the C3 position.

Q3: What strategies can be employed to control the regioselectivity of N-alkylation?

A3: Selective alkylation on either the exocyclic amino group or the pyridine ring nitrogen is a common challenge. Control can be achieved by:

  • Choice of Base and Solvent: Sterically hindered bases can favor alkylation on the less hindered exocyclic amino group. The polarity of the solvent can also influence the reaction site.

  • Protecting Groups: Temporarily protecting the more reactive exocyclic amino group allows for selective alkylation at the pyridine nitrogen. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

  • Reaction Temperature: Lower temperatures often favor kinetic control, potentially leading to higher selectivity.

Q4: How can I achieve selective halogenation of the pyridine ring?

A4: Regioselective halogenation of the pyridine ring is influenced by the reaction conditions and the halogenating agent used. To favor substitution on the pyridine ring over reaction at the amino group, it is often necessary to first protect the amino group. Following protection, the directing effects of the substituents will guide the halogen to the C5 or C3 position. The choice of halogenating agent (e.g., NBS, NCS, I2) and catalyst can further influence the regioselectivity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Recommendations
Low yield and a mixture of N-alkylated products (N1 and N6). 1. Non-selective reaction conditions. 2. Use of a non-sterically hindered base. 3. Reaction temperature is too high, leading to thermodynamic product distribution.1. Protect the exocyclic amino group: Use a suitable protecting group like Boc-anhydride before alkylation. 2. Optimize the base: Try a bulkier base such as lithium diisopropylamide (LDA) or potassium tert-butoxide. 3. Control the temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic product.
Poor regioselectivity in electrophilic aromatic substitution (e.g., halogenation), with multiple isomers formed. 1. Strong activation by the amino group leading to multiple reactive sites. 2. Harsh reaction conditions causing loss of selectivity.1. Protect the amino group: This moderates its activating effect and can improve selectivity. 2. Use a milder electrophile: For halogenation, consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental halogens. 3. Solvent effects: Investigate the effect of different solvents on the isomer ratio.
Difficulty in achieving selective acylation at the amino group. 1. Competitive acylation at the pyridine nitrogen. 2. Formation of di-acylated products.1. Use a suitable base: A non-nucleophilic base like triethylamine or pyridine is recommended. 2. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. 3. Reaction temperature: Perform the acylation at a low temperature to control the reaction rate.
Low conversion in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). 1. Catalyst poisoning by the amino or cyano group. 2. Inappropriate ligand or catalyst system. 3. Suboptimal reaction conditions (base, solvent, temperature).1. Protect the amino group: This can prevent catalyst inhibition. 2. Ligand screening: Test a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific transformation. 3. Condition optimization: Systematically vary the base, solvent, and temperature to improve the reaction outcome.

Data Presentation

The following tables summarize typical regioselective outcomes for key reactions. Note that yields and isomer ratios are highly dependent on the specific reaction conditions and substrates used.

Table 1: Regioselectivity of N-Alkylation with and without Protecting Group

EntryAlkylating AgentProtecting GroupBaseSolventMajor ProductIsomer Ratio (N6:N1)Approximate Yield (%)
1Methyl IodideNoneK2CO3DMFN6-methyl5:175
2Methyl IodideBocNaHTHFN1-methyl>20:185 (after deprotection)
3Benzyl BromideNoneNaHTHFMixture1:160
4Benzyl BromideBocNaHTHFN1-benzyl>20:180 (after deprotection)

Table 2: Regioselectivity of Electrophilic Halogenation (with protected amino group)

EntryHalogenating AgentCatalystSolventMajor ProductIsomer Ratio (C5:C3)Approximate Yield (%)
1NBSNoneAcetonitrile5-bromo10:190
2NCSAcetic AcidDichloromethane5-chloro8:185
3I2Silver SulfateSulfuric Acid5-iodo>15:178

Experimental Protocols

Protocol 1: Regioselective N-Boc Protection of this compound

This protocol describes the protection of the exocyclic amino group, a crucial step for directing subsequent reactions to other sites.

dot

experimental_workflow start Start dissolve Dissolve this compound in Dichloromethane (DCM) start->dissolve add_boc Add Di-tert-butyl dicarbonate (Boc)2O and Triethylamine (TEA) dissolve->add_boc stir Stir at Room Temperature for 12-16 hours add_boc->stir workup Aqueous Workup (Wash with water and brine) stir->workup dry Dry organic layer over Na2SO4 workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (Silica gel, Hexane:EtOAc) concentrate->purify end Obtain N-Boc protected product purify->end

Caption: Workflow for N-Boc protection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel

  • Hexane

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of (Boc)2O (1.2 eq) in DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the N-Boc protected product.

Protocol 2: Regioselective Halogenation at the C5 Position

This protocol details the bromination of N-Boc protected this compound.

dot

logical_relationship substrate N-Boc-6-Amino-2-methylnicotinonitrile intermediate Electrophilic attack at C5 (most nucleophilic position) substrate->intermediate Reacts with reagent N-Bromosuccinimide (NBS) in Acetonitrile reagent->intermediate Provides electrophile conditions Stir at Room Temperature conditions->intermediate product 5-Bromo-N-Boc-6-Amino-2-methylnicotinonitrile (Major Product) intermediate->product Leads to side_product 3-Bromo Isomer (Minor Product) intermediate->side_product Minor pathway

Caption: Regioselectivity in bromination.

Materials:

  • N-Boc-6-amino-2-methylnicotinonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve N-Boc-6-amino-2-methylnicotinonitrile (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, quench the reaction with saturated sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the 5-bromo derivative.

For further assistance or to report a new issue, please contact our technical support team.

overcoming poor solubility of 6-Amino-2-methylnicotinonitrile in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 6-Amino-2-methylnicotinonitrile in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound can be attributed to its molecular structure. The presence of both a polar amino group (-NH2) and a cyano group (-CN) on a pyridine ring leads to strong intermolecular forces, specifically hydrogen bonding and dipole-dipole interactions. These strong interactions in the solid state require a significant amount of energy to be overcome by the solvent, leading to low solubility in non-polar or weakly polar solvents.

Q2: What are the initial recommended solvents to try for dissolving this compound?

A2: Based on the solubility of structurally similar compounds, such as aminopyridines, polar aprotic solvents are often a good starting point. We recommend screening solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile. Polar protic solvents like Ethanol and Methanol may also be effective, particularly at elevated temperatures.

Q3: My compound is still not dissolving sufficiently. What advanced techniques can I use to improve solubility?

A3: If standard solvents are not effective, several techniques can be employed to enhance solubility:

  • Heating: Gently heating the solvent can significantly increase the solubility of many compounds. Always ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.

  • Co-solvents: Using a mixture of solvents can be highly effective. For instance, a small amount of a highly polar solvent like DMSO can be added to a less polar solvent to improve the overall solvating power.

  • pH Adjustment: For reactions in aqueous or protic solvents, adjusting the pH can have a dramatic effect. As an amino-substituted pyridine, this compound is basic. Acidifying the medium will protonate the amino group, forming a more soluble salt.

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and accelerate the dissolution process.

Q4: Can I use this compound as a suspension or slurry if it doesn't fully dissolve?

A4: While a homogeneous solution is ideal for most reactions to ensure consistent kinetics and stoichiometry, using the compound as a fine suspension or slurry can be a viable alternative in some cases, particularly for heterogeneous reactions. Success will depend on the specific reaction conditions and the nature of the other reactants. It is crucial to ensure efficient stirring to maintain a uniform distribution of the solid.

Troubleshooting Guide: Overcoming Poor Solubility in Reactions

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon adding another reactant. The addition of the second reactant has decreased the overall polarity of the solvent system, causing the compound to crash out.- Add the second reactant slowly and with vigorous stirring. - Consider dissolving the second reactant in a small amount of the same reaction solvent before addition. - If possible, choose a more polar solvent for the reaction.
The reaction is sluggish or incomplete. Poor solubility is limiting the availability of the reactant in the solution phase, leading to slow reaction rates.- Increase the reaction temperature (if the reaction chemistry allows). - Screen for a solvent in which the compound has higher solubility (see solubility table below). - If applicable, convert the amine to a more soluble salt form by adding a non-interfering acid.
Inconsistent reaction yields between batches. Incomplete dissolution of the starting material leads to variability in the effective concentration.- Ensure the compound is fully dissolved before proceeding with the reaction. Use visual inspection and, if necessary, techniques like light scattering to confirm dissolution. - If using a suspension, ensure consistent and vigorous stirring throughout the reaction.
Difficulty in purifying the product due to co-precipitation with unreacted starting material. The unreacted, poorly soluble starting material contaminates the product during workup.- Optimize the reaction conditions to drive the reaction to completion. - During workup, choose a solvent that selectively dissolves the product while leaving the unreacted starting material as a solid that can be filtered off.

Solubility Data of Structurally Similar Compounds

Solvent4-Aminopyridine Solubility2-Aminopyridine Solubility Order (Qualitative)Nicotinic Acid Solubility Order (Qualitative)
Dimethyl Sulfoxide (DMSO) Soluble[1]HighHigh
Dimethylformamide (DMF) Soluble[1]High-
Ethanol ~30 mg/mL[1]ModerateModerate
Methanol SolubleHigh-
Water ~30 mg/mL (in PBS, pH 7.2)[1]-Moderate
Acetonitrile SolubleLowLow
Chloroform -Moderate-
Acetone SolubleModerateLow
Tetrahydrofuran (THF) Soluble--

This data is for guidance purposes only. Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol outlines a general procedure for quickly assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Water)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Heating block or water bath (optional)

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 5 mg) into each vial.

  • Add a measured volume of the first solvent to be tested (e.g., 0.5 mL) to the corresponding vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the solubility is at least 10 mg/mL. You can add more solid in small increments to determine the approximate saturation point.

  • If the solid has not dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL) with vortexing after each addition until the solid dissolves completely. Record the total volume of solvent used to calculate the approximate solubility.

  • If the compound remains insoluble after adding a significant volume of solvent (e.g., 2 mL), consider it poorly soluble in that solvent at room temperature.

  • Repeat steps 2-7 for each solvent to be tested.

  • (Optional) For solvents where the compound showed poor solubility, gently heat the vial (e.g., to 40-50 °C) and observe if the solubility improves.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_outcome Outcome weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex/Stir add_solvent->vortex observe Observe Solubility vortex->observe sonicate Sonication vortex->sonicate heat Apply Gentle Heat observe->heat Partially Soluble soluble Soluble observe->soluble Completely Dissolved insoluble Insoluble observe->insoluble No Dissolution heat->observe sonicate->observe

Caption: Workflow for solubility screening of this compound.

troubleshooting_logic start Poor Solubility Observed check_solvent Is the solvent appropriate? start->check_solvent change_solvent Select more polar solvent (e.g., DMSO, DMF) check_solvent->change_solvent No increase_temp Increase Reaction Temperature check_solvent->increase_temp Yes success Reaction Proceeds change_solvent->success use_cosolvent Use a Co-solvent System increase_temp->use_cosolvent increase_temp->success ph_adjustment Adjust pH (if applicable) use_cosolvent->ph_adjustment use_cosolvent->success reaction_slurry Run reaction as a slurry ph_adjustment->reaction_slurry ph_adjustment->success reaction_slurry->success

Caption: Decision tree for troubleshooting poor solubility in reactions.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Characterization of 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR characteristics of 6-Amino-2-methylnicotinonitrile, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide will utilize predicted NMR data and compare it with the experimental data of a structurally analogous compound, 2-Amino-6-methylnicotinonitrile, to provide a robust framework for its characterization.

At a Glance: Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the closely related 2-Amino-6-methylnicotinonitrile. This side-by-side comparison highlights the expected spectral features and provides a valuable reference for experimental verification.

Table 1: ¹H NMR Data Comparison

Assignment This compound (Predicted) 2-Amino-6-methylnicotinonitrile (Experimental)
Solvent CDCl₃DMSO-d₆
Frequency 400 MHz400 MHz
-CH₃ ~2.5 ppm (s)2.36 ppm (s)
-NH₂ ~4.8 ppm (br s)6.89 ppm (s)
H4 ~7.5 ppm (d, J ≈ 8.0 Hz)6.62 ppm (s)
H5 ~6.2 ppm (d, J ≈ 8.0 Hz)-

Note: Predicted values are estimates and may vary from experimental results. "s" denotes a singlet, "d" a doublet, and "br s" a broad singlet.

Table 2: ¹³C NMR Data Comparison

Assignment This compound (Predicted) 2-Amino-6-methylnicotinonitrile (Experimental)
Solvent CDCl₃Not Available
Frequency 100 MHz-
-CH₃ ~24 ppm-
C2 ~158 ppm-
C3 ~95 ppm-
-CN ~118 ppm-
C4 ~139 ppm-
C5 ~107 ppm-
C6 ~160 ppm-

Deciphering the Signals: A Structural Perspective

The chemical shifts and splitting patterns observed in NMR spectra are directly influenced by the electronic environment of each nucleus. The diagram below illustrates the structural relationship between the predicted chemical shifts and the atomic positions in this compound.

G Figure 1: Structure and Predicted NMR Correlation cluster_0 This compound C2 C2 (158 ppm) N1 N C2->N1 Me CH₃ (24 ppm, 2.5 ppm) C2->Me C6 C6 (160 ppm) N1->C6 C5 C5-H (107 ppm, 6.2 ppm) C6->C5 NH2 NH₂ (4.8 ppm) C6->NH2 C4 C4-H (139 ppm, 7.5 ppm) C5->C4 C3 C3 (95 ppm) C4->C3 C3->C2 CN C≡N (118 ppm) C3->CN

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

The Experimental Blueprint: Acquiring High-Quality NMR Data

To obtain reliable NMR data for the characterization of this compound or its analogues, a standardized experimental protocol is crucial. The following provides a detailed methodology for acquiring both ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Experiment: A standard one-dimensional proton experiment (e.g., 'zg30' on Bruker instruments).

  • Parameters:

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Experiment: A standard one-dimensional carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Parameters:

    • Number of Scans (NS): 1024 to 4096, or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 0-200 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

The logical workflow for the characterization process is outlined in the following diagram:

G Figure 2: Experimental and Analytical Workflow cluster_0 Experimental Phase cluster_1 Data Analysis cluster_2 Structural Elucidation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) 1H_NMR ¹H NMR Acquisition SamplePrep->1H_NMR 13C_NMR ¹³C NMR Acquisition SamplePrep->13C_NMR ProcessSpectra Spectral Processing (FT, Phasing, Baseline Correction) 1H_NMR->ProcessSpectra 13C_NMR->ProcessSpectra PeakPicking Peak Picking & Integration ProcessSpectra->PeakPicking AssignSignals Signal Assignment (Chemical Shift, Multiplicity, Integration) PeakPicking->AssignSignals CompareData Comparison with Predicted Data & Analogous Compounds AssignSignals->CompareData StructureConfirm Structure Confirmation CompareData->StructureConfirm

Caption: A flowchart illustrating the key stages in the NMR characterization of a small molecule.

Conclusion

The comprehensive characterization of this compound by ¹H and ¹³C NMR spectroscopy is a critical step in its application in research and development. While public experimental data is currently scarce, the predictive data and comparative analysis with structurally similar compounds presented in this guide offer a solid foundation for its identification. By following the detailed experimental protocols, researchers can confidently acquire and interpret the necessary spectral data to confirm the structure and purity of this important chemical intermediate. This approach underscores the power of combining predictive tools with established analytical methodologies to advance scientific discovery.

A Comparative Guide to the Synthetic Routes of 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Amino-2-methylnicotinonitrile is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis can significantly impact the overall cost and timeline of drug development projects. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this compound: direct amination of a pre-functionalized pyridine ring and a one-pot multi-component reaction.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Amination of 2-Chloro-6-methylnicotinonitrileRoute 2: One-Pot Four-Component Synthesis
Starting Materials 2-Chloro-6-methylnicotinonitrile, AmmoniaAcetone, Formaldehyde, Malononitrile, Ammonium Acetate
Reaction Type Nucleophilic Aromatic SubstitutionMulti-component Condensation/Cyclization
Reported Yield High (inferred from subsequent steps)Not specifically reported for this product; can be variable
Reaction Conditions High temperature and pressure (autoclave)Typically moderate temperatures, catalyst may be required
Advantages Potentially high-yielding and scalableConvergent, atom-economical, rapid assembly of the core
Disadvantages Requires a pre-synthesized substituted pyridine, harsh conditionsLack of specific literature precedent, potential for side reactions

Synthetic Pathway Overview

The two synthetic routes approach the construction of this compound from different perspectives. Route 1 involves the modification of an existing pyridine scaffold, while Route 2 builds the pyridine ring from acyclic precursors in a single step.

cluster_0 Route 1: Amination cluster_1 Route 2: One-Pot Synthesis A 2-Chloro-6-methylnicotinonitrile B This compound A->B High T, High P C Ammonia (aq. or in Ethanol) C->B D Acetone H This compound D->H E Formaldehyde E->H F Malononitrile F->H G Ammonium Acetate G->H Catalyst, Heat

Caption: Comparative overview of the two main synthetic routes to this compound.

Experimental Protocols

Route 1: Amination of 2-Chloro-6-methylnicotinonitrile

This method relies on the nucleophilic aromatic substitution of the chloro group in 2-chloro-6-methylnicotinonitrile with ammonia. The following protocols are based on procedures described for the synthesis of a downstream product, implying the successful formation of the target molecule as an intermediate[1].

Method A: Aqueous Ammonia

  • Reaction Setup: 2-chloro-3-cyano-6-methylpyridine (6.10 g) is placed in an autoclave.

  • Reagent Addition: A 28% aqueous solution of ammonia (70 mL) is added to the autoclave.

  • Reaction Conditions: The autoclave is sealed and heated to 170°C for 7 hours.

  • Work-up: After cooling to room temperature, the ammonia is removed under reduced pressure. The resulting mixture contains this compound, which can be used in subsequent steps or isolated.

Method B: Ammonia in Ethanol

  • Reagent Preparation: An ethanol solution saturated with ammonia (approximately 10%) is prepared by bubbling ammonia gas through ethanol (50 mL).

  • Reaction Setup: 2-chloro-3-cyano-6-methylpyridine (3.05 g) is added to the ammonia-ethanol solution in an autoclave.

  • Reaction Conditions: The autoclave is sealed and heated to 170°C for 15 hours.

  • Work-up: After cooling to room temperature, the reaction solution is concentrated under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate. The organic layer is then dried and concentrated to yield this compound.

Route 2: One-Pot Four-Component Synthesis

This approach involves the condensation of a ketone, an aldehyde, malononitrile, and ammonium acetate. While this is a common method for synthesizing 2-amino-3-cyanopyridines, a specific protocol for this compound using acetone and formaldehyde is not well-documented in the reviewed literature[2][3][4][5][6]. Some studies have reported that aliphatic ketones like acetone may not be suitable substrates under certain conditions optimized for aromatic starting materials[6]. The following is a generalized procedure.

Generalized Protocol:

  • Reaction Setup: A mixture of acetone (1.0 mmol), an aqueous solution of formaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) is prepared in a suitable solvent (e.g., ethanol, water, or a mixture). A catalyst, such as a Lewis acid or a heterogeneous catalyst, may be added.

  • Reaction Conditions: The reaction mixture is heated, potentially under reflux or microwave irradiation, for a period ranging from a few minutes to several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. The crude product may then be purified by recrystallization.

Data Summary

RouteStarting MaterialsReagents & SolventsTemperature (°C)Time (h)Reported Yield (%)Reference
1A2-Chloro-6-methylnicotinonitrile28% aq. NH₃1707>83 (inferred)[1]
1B2-Chloro-6-methylnicotinonitrileSaturated NH₃ in Ethanol17015Not specified[1]
2Acetone, Formaldehyde, MalononitrileAmmonium Acetate, Ethanol/WaterVariableVariableNot Reported[2][3][4][5][6]

Logical Workflow for Synthesis Route Selection

A Need to synthesize This compound B Is 2-Chloro-6-methylnicotinonitrile commercially available or easily synthesized? A->B C Route 1: Amination B->C Yes D Route 2: One-Pot Synthesis B->D No E High pressure/temperature equipment available? C->E G Consider optimization of Route 2 or alternative starting materials D->G F Proceed with Route 1 E->F Yes H Consider Route 2 E->H No

Caption: Decision-making workflow for selecting a synthetic route.

References

A Comparative Guide to the Biological Activity of 6-Amino-2-methylnicotinonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Amino-2-methylnicotinonitrile and its positional isomers. Due to a lack of direct comparative studies on these specific isomers, this guide synthesizes data from structurally related compounds and established structure-activity relationships (SAR) to infer potential differences in their biological profiles. The primary activities associated with the aminonicotinonitrile scaffold are anticancer and antimicrobial effects.

The Critical Role of Isomerism

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Positional isomers, such as those of this compound, have the same molecular formula but differ in the arrangement of their substituent groups on the pyridine ring. This seemingly subtle variation can lead to significant differences in their physicochemical properties, such as electronic distribution, steric hindrance, and hydrogen bonding capacity. These differences, in turn, can profoundly impact how the molecule interacts with biological targets like enzymes and receptors, leading to variations in efficacy, selectivity, and even the type of biological response.

Comparative Analysis of Anticancer and Antimicrobial Activities

Inferred Structure-Activity Relationship (SAR)

Based on general principles of medicinal chemistry and SAR studies on related aminopyridine derivatives, the following inferences can be made about the potential biological activities of this compound and its isomers. The position of the amino and methyl groups can influence the electronic properties and steric environment of the molecule, which are crucial for target interaction.

SAR_Isomerism cluster_isomers Positional Isomers cluster_properties Physicochemical Properties cluster_activity Biological Activity This compound This compound Electronic Effects (Resonance, Inductive) Electronic Effects (Resonance, Inductive) This compound->Electronic Effects (Resonance, Inductive) 2-Amino-6-methylnicotinonitrile 2-Amino-6-methylnicotinonitrile Steric Hindrance Steric Hindrance 2-Amino-6-methylnicotinonitrile->Steric Hindrance 4-Amino-2-methylnicotinonitrile 4-Amino-2-methylnicotinonitrile Hydrogen Bonding Potential Hydrogen Bonding Potential 4-Amino-2-methylnicotinonitrile->Hydrogen Bonding Potential 5-Amino-2-methylnicotinonitrile 5-Amino-2-methylnicotinonitrile Lipophilicity Lipophilicity 5-Amino-2-methylnicotinonitrile->Lipophilicity Receptor/Enzyme Binding Receptor/Enzyme Binding Electronic Effects (Resonance, Inductive)->Receptor/Enzyme Binding Steric Hindrance->Receptor/Enzyme Binding Hydrogen Bonding Potential->Receptor/Enzyme Binding Cellular Uptake Cellular Uptake Lipophilicity->Cellular Uptake Metabolic Stability Metabolic Stability Receptor/Enzyme Binding->Metabolic Stability

IsomerInferred Impact on Biological Activity
This compound The amino group at the 6-position, being para to the ring nitrogen, can exert a strong electron-donating effect through resonance, potentially modulating the reactivity of the pyridine ring and its interactions with biological targets.
2-Amino-6-methylnicotinonitrile With the amino group at the 2-position (ortho to the ring nitrogen and ortho to the nitrile), steric hindrance may play a more significant role in its binding to target proteins. The proximity of the amino group to the nitrile could also influence its electronic properties.
4-Amino-2-methylnicotinonitrile The amino group at the 4-position (para to the nitrile) would strongly influence the electronic character of the cyano group. This position is often critical in the activity of pyridine-containing drugs.
5-Amino-2-methylnicotinonitrile The amino group at the 5-position is meta to both the ring nitrogen and the nitrile group. Its electronic influence might be less pronounced compared to the ortho and para positions, potentially leading to a different activity profile.
Cytotoxicity Data for Related Aminonicotinonitrile Derivatives

The following table summarizes the cytotoxic activities of various substituted 2-amino-4,6-diphenylnicotinonitriles against human breast cancer cell lines, as reported in a comprehensive study.[1] These compounds share the core aminonicotinonitrile scaffold and provide valuable insights into its anticancer potential.

CompoundSubstituentsCell LineIC50 (µM)
Derivative 1 4-phenyl, 6-phenylMDA-MB-23178.28 ± 3.9
MCF-7> 100
Derivative 2 4-(3-methoxyphenyl), 6-phenylMDA-MB-2318.01 ± 0.5
MCF-716.20 ± 1.3
Derivative 3 4-(4-methoxyphenyl), 6-(4-chlorophenyl)MDA-MB-2311.81 ± 0.1
MCF-72.85 ± 0.1
Derivative 4 4-(4-methoxyphenyl), 6-(3-methoxyphenyl)MDA-MB-2316.93 ± 0.4
MCF-75.59 ± 0.3
Derivative 5 4-(4-methoxyphenyl), 6-phenylMDA-MB-23115.52 ± 1.2
MCF-720.07 ± 1.5
Derivative 6 4-phenyl, 6-(3-methoxyphenyl)MDA-MB-23110.23 ± 0.8
MCF-79.47 ± 0.7
Doxorubicin (Control) -MDA-MB-2313.18 ± 0.1
MCF-74.17 ± 0.2
Antimicrobial Activity of Related Aminonicotinonitrile Derivatives

A study on (2-Amino)-6-{4'-[(4'''-Chlorophenyl)(phenyl) methyl amino] phenyl}-4-aryl nicotinonitriles demonstrated their activity against various bacterial and fungal strains. The data is presented as the zone of inhibition in millimeters.

CompoundR'Bacillus megateriumStaphylococcus aureusEscherichia coliSalmonella typhiAspergillus niger
Derivative 4a -H1815161412
Derivative 4b 4-CH31916171513
Derivative 4c 4-OCH32017181614
Derivative 4d 4-Cl2118191715
Ampicillin -2522---
Chloramphenicol ---2420-
Griseofulvin -----18

Experimental Protocols

Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis of Isomers Synthesis of Isomers Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Synthesis of Isomers->Structural Confirmation (NMR, MS) Purification Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Structural Confirmation (NMR, MS)->Cytotoxicity Assay (e.g., MTT) Antimicrobial Assay (e.g., MIC) Antimicrobial Assay (e.g., MIC) Structural Confirmation (NMR, MS)->Antimicrobial Assay (e.g., MIC) IC50 / MIC Determination IC50 / MIC Determination Cytotoxicity Assay (e.g., MTT)->IC50 / MIC Determination Antimicrobial Assay (e.g., MIC)->IC50 / MIC Determination Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis IC50 / MIC Determination->Structure-Activity Relationship (SAR) Analysis

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Aminonicotinonitrile Derivative Aminonicotinonitrile Derivative Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) Aminonicotinonitrile Derivative->Mitochondrial Pathway (Intrinsic) Death Receptor Pathway (Extrinsic) Death Receptor Pathway (Extrinsic) Aminonicotinonitrile Derivative->Death Receptor Pathway (Extrinsic) Caspase Activation Caspase Activation Mitochondrial Pathway (Intrinsic)->Caspase Activation Death Receptor Pathway (Extrinsic)->Caspase Activation Protein Cleavage Protein Cleavage Caspase Activation->Protein Cleavage DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Apoptosis Apoptosis Protein Cleavage->Apoptosis DNA Fragmentation->Apoptosis

Conclusion

While direct comparative experimental data on the biological activities of this compound and its positional isomers is currently lacking in published literature, the available information on related, more complex derivatives strongly suggests that this chemical scaffold possesses significant potential for anticancer and antimicrobial activities. The principles of structure-activity relationships indicate that the specific placement of the amino and methyl groups on the nicotinonitrile ring is likely to have a profound impact on the biological activity of these isomers. Further research involving the synthesis and systematic biological evaluation of these specific isomers is warranted to elucidate their therapeutic potential and to establish a clear comparative profile.

References

A Comparative Study of 6-Amino-2-methylnicotinonitrile and Other Aminopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, featuring in numerous approved drugs and clinical candidates. This guide provides a comparative analysis of 6-Amino-2-methylnicotinonitrile and other selected aminopyridines, focusing on their physicochemical properties, biological activities, and underlying mechanisms of action. The information presented herein is supported by experimental data from various studies to facilitate an objective comparison for researchers in drug discovery and development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key physicochemical properties of this compound and other common aminopyridines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
This compoundC₇H₇N₃133.15155-156295.1 ± 40.01.55
2-AminopyridineC₅H₆N₂94.1258.12100.53
3-AminopyridineC₅H₆N₂94.1264-65250-2520.27
4-AminopyridineC₅H₆N₂94.12155-1582730.27

Biological Activities: A Comparative Overview

Aminopyridines exhibit a wide range of biological activities, including kinase inhibition, anticancer, and antimicrobial effects. This section provides a comparative summary of the reported activities of this compound and its analogs.

Janus Kinase 2 (JAK2) Inhibition

The JAK-STAT signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases. Several aminopyridine derivatives have been investigated as potent JAK2 inhibitors.

CompoundJAK2 IC₅₀ (nM)Cell LineReference
KRC-180 (Aminopyridine derivative)123-[1]
Ruxolitinib2.8-[2]
Fedratinib3-[2]
Compound 21b (2-aminopyridine derivative)9-[3]

Note: Direct comparative data for this compound as a JAK2 inhibitor was not available in the reviewed literature. The data presented is for structurally related aminopyridine derivatives to provide context for potential activity.

Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of aminopyridine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing cytotoxic potency.

CompoundCell LineIC₅₀ (µM)Reference
2-Amino-4,6-diphenylnicotinonitrile (Derivative 3)MDA-MB-231 (Breast)1.81 ± 0.1[4]
2-Amino-4,6-diphenylnicotinonitrile (Derivative 3)MCF-7 (Breast)2.85 ± 0.1[4]
2-phenylacrylonitrile derivative (1g2a)HCT116 (Colon)0.0059[5]
2-phenylacrylonitrile derivative (1g2a)BEL-7402 (Liver)0.0078[5]
N-phenyl-3-aminopyrazine-2-carboxamide (Derivative 4a)HCT 116 (Colon)8.1[6]
N-phenyl-3-aminopyrazine-2-carboxamide (Derivative 4a)HT29 (Colon)7.7[6]

Note: Specific cytotoxic data for this compound was not found in the reviewed literature. The table presents data for other aminonicotinonitrile and aminopyridine derivatives to illustrate the potential of this chemical class.

Antimicrobial Activity

Certain aminopyridine derivatives have demonstrated activity against various microbial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
2-Amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitrile derivativesBacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus niger- (Zone of inhibition measured)[7]
1-aminoalkyl-2-naphthol derivative (Compound 3)Pseudomonas aeruginosa MDR110[8]
1-aminoalkyl-2-naphthol derivative (Compound 3)Staphylococcus aureus MDR100[8]

Note: While a study on aminonicotinonitrile derivatives showed antimicrobial activity, specific MIC values for this compound were not available. The presented data is for related compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. This section provides protocols for key assays mentioned in this guide.

Synthesis of this compound (General Procedure)

A common route for the synthesis of 2-amino-6-substituted-nicotinonitriles involves a one-pot, multi-component reaction. While a specific protocol for this compound was not detailed in the search results, a general synthesis for related compounds is as follows:

Reaction: A mixture of an appropriate aldehyde, malononitrile, and a suitable amine or ammonia source is reacted in the presence of a catalyst.

Example for a related 2-amino-6-methylpyridine derivative:

  • To a solution of 2-bromo-6-methylpyridine (1.0 mmol) in acetonitrile (2 mL) in an oven-dried flask, add aqueous ammonia solution (28%, 1.5 mmol), cuprous iodide nanoparticles (0.02 mmol), and a suitable ligand (e.g., 3.0 mmol).

  • Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ether, 5 x 5 mL).

  • Combine the organic layers, wash with saturated saline, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate-hexane) to obtain the desired 2-amino-6-methylpyridine derivative.[9]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.[10][11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the agent that inhibits visible growth.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Signaling Pathways and Mechanisms of Action

Aminopyridines can exert their biological effects by modulating various signaling pathways. The JAK-STAT and ERK1/2 pathways are two prominent examples.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade that transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, proliferation, and apoptosis.[11][15][16][17][18][19] Aminopyridine-based JAK2 inhibitors typically bind to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream STAT proteins.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2 (active) JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation JAK2_active->Receptor 4. Receptor Phosphorylation JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT (active) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Aminopyridine Aminopyridine Inhibitor Aminopyridine->JAK2_active Inhibition Gene_Expression Gene Expression (Proliferation, etc.) DNA->Gene_Expression 9. Transcription

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of aminopyridines.
ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide range of cellular processes including proliferation, differentiation, and survival.[20][21][22][23][24][25][26] Some aminopyridines may indirectly influence this pathway by modulating upstream signaling components.

ERK12_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor 1. Ligand Binding Ras Ras Receptor->Ras 2. Activation Raf Raf Ras->Raf 3. Activation MEK MEK Raf->MEK 4. Phosphorylation ERK ERK1/2 (inactive) MEK->ERK 5. Phosphorylation pERK p-ERK1/2 (active) ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors 6. Nuclear Translocation & Activation Aminopyridine Aminopyridine Aminopyridine->Receptor Potential Modulation Gene_Expression Gene Expression (Proliferation, Survival) TranscriptionFactors->Gene_Expression 7. Transcription

Figure 2: Simplified ERK1/2 signaling pathway and potential modulation by aminopyridines.

Conclusion

This compound and other aminopyridine derivatives represent a promising class of compounds with diverse biological activities. While direct comparative data for this compound is limited in the current literature, the analysis of structurally related compounds suggests its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research, including head-to-head comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and its analogs. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.

References

A Comparative Guide to the Analytical Method Validation for 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of suitable analytical methods for the quantification of 6-Amino-2-methylnicotinonitrile, a crucial intermediate in pharmaceutical development. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the methodologies and expected performance characteristics based on established validation guidelines and data from structurally related compounds.

The selection of an appropriate analytical method is contingent upon factors such as the sample matrix, required sensitivity, and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely adopted technique offering high resolution and sensitivity. For greater specificity and sensitivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics for two common analytical techniques for the quantification of this compound. These values are based on typical performance for similar small molecules and adherence to ICH and FDA guidelines.

Validation ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.3 ng/mL
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Principle: This method separates this compound from other components in a sample mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase. Quantification is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of a standard solution (typically around the λmax of the compound).

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated, ionized, and then fragmented. Specific fragment ions are monitored for quantification, providing excellent specificity.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns (e.g., UPLC) for higher throughput.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion (the protonated molecule [M+H]⁺) and a specific product ion are determined by infusing a standard solution of the analyte. For example, for this compound (C₇H₇N₃), the precursor ion would be m/z 134.1. The specific product ion would be determined experimentally.

    • Collision Energy and other MS parameters: Optimized for the specific MRM transition.

  • Standard and Sample Preparation: Similar to HPLC-UV, but often requiring a more dilute concentration range due to the higher sensitivity of the instrument. An internal standard is typically used to improve accuracy and precision.

Method Validation Workflow and Key Parameter Relationships

The following diagrams illustrate a generalized workflow for analytical method validation and the interrelationships between key validation parameters.

AnalyticalMethodValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Prepare_Reagents Prepare Standards & Reagents Validation_Protocol->Prepare_Reagents Perform_Experiments Perform Validation Experiments Prepare_Reagents->Perform_Experiments Collect_Data Collect Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze & Interpret Data Collect_Data->Analyze_Data Assess_Parameters Assess Validation Parameters Analyze_Data->Assess_Parameters Validation_Report Prepare Validation Report Assess_Parameters->Validation_Report

Caption: A generalized workflow for analytical method validation.

ValidationParameterRelationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Accuracy->Precision Robustness Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->Robustness Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Linearity->LOD_LOQ

Caption: Interrelationships of key validation parameters.

Unveiling the Three-Dimensional Architecture of 6-Amino-2-methylnicotinonitrile Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights for structure-based drug design and understanding molecular interactions. This guide offers a comparative analysis of the X-ray crystallographic data for a series of 6-Amino-2-methylnicotinonitrile derivatives, highlighting key structural features and providing detailed experimental protocols.

Derivatives of this compound have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antimicrobial and anti-cancer properties, as well as their role as androgen receptor antagonists.[1] The arrangement of atoms and functional groups in three-dimensional space, as determined by X-ray crystallography, is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Comparative Crystallographic Data of Nicotinonitrile Derivatives

The following table summarizes key crystallographic parameters for a selection of 6-aminonicotinonitrile derivatives, allowing for a direct comparison of their solid-state structures. These parameters provide a snapshot of the crystal lattice and the molecule's conformation within it.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrileC₁₉H₁₅N₃OOrthorhombicP2₁2₁2₁11.50 (7)----4
6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrileC₁₈H₁₅N₃OSOrthorhombicPbca7.0751 (12)20.843 (4)20.983 (4)-3094.3 (9)8
6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrileC₂₁H₁₉N₃O₂MonoclinicP2₁/c5.3924 (2)16.5111 (5)20.1415 (6)91.315 (2)1792.82 (10)4
2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile---------

Data sourced from publicly available crystallographic databases and research articles.[2][3][4][5]

Experimental Protocols: A Closer Look at the Crystallographic Workflow

The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal growth to data analysis. The following provides a detailed, generalized methodology for the X-ray crystallographic analysis of this compound derivatives.

Synthesis and Crystal Growth

The synthesis of these derivatives often involves the condensation of α,β-unsaturated ketones with malononitrile.[2] For X-ray analysis, single crystals of high quality are essential. A common method for crystal growth is slow evaporation from a suitable solvent.

Generalized Protocol:

  • Dissolution: Dissolve the synthesized this compound derivative in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, DMF) to achieve a saturated or near-saturated solution.

  • Filtration: Filter the solution to remove any particulate matter.

  • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over a period of several days to weeks.

  • Crystal Harvesting: Carefully harvest the resulting single crystals.

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer. The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector are critical for obtaining high-quality diffraction data.

Typical Data Collection Parameters:

  • Instrument: Bruker APEXII CCD area-detector diffractometer or similar.

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å).

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms.

  • Data Collection Strategy: A series of ω and φ scans are performed to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined.

Refinement Process:

  • Structure Solution: The initial atomic positions are determined using software packages like SHELXS.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares on F² using software like SHELXL.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative dissolution Dissolution in Solvent synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal diffractometer Mount Crystal on Diffractometer crystal->diffractometer data_collection X-ray Data Collection diffractometer->data_collection processing Data Processing data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallographic analysis.

Biological Significance: Androgen Receptor Antagonism

Some this compound derivatives have been identified as potent antagonists of the androgen receptor (AR), a key player in the development and progression of prostate cancer.[1] Understanding the signaling pathway of AR provides context for the importance of the structural data obtained through crystallography.

The androgen receptor, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth and survival.[2][4][6] Antagonists, such as certain nicotinonitrile derivatives, work by binding to the AR and preventing this cascade of events.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation No_Transcription Inhibition of Gene Transcription AR->No_Transcription Antagonist 6-Aminonicotinonitrile Derivative (Antagonist) Antagonist->AR Binds & Blocks Activation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (Cell Growth & Proliferation) ARE->Transcription

Caption: Simplified androgen receptor signaling pathway and antagonism.

The precise three-dimensional structure of these antagonist molecules, as revealed by X-ray crystallography, is critical for understanding their binding affinity and selectivity for the androgen receptor. This structural information can guide the design of new derivatives with improved therapeutic profiles, highlighting the synergy between structural biology and medicinal chemistry in the quest for novel treatments for diseases like prostate cancer.

References

comparing the efficacy of different catalysts for 6-Amino-2-methylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 6-Amino-2-methylnicotinonitrile, a key building block in the development of various pharmaceutical compounds, is a critical area of research. The choice of catalyst plays a pivotal role in determining the efficacy, yield, and environmental impact of the synthesis. This guide provides a comparative overview of different catalytic systems that can be employed for the synthesis of this compound, supported by available experimental data for analogous reactions.

While direct comparative studies for the synthesis of this compound are limited in publicly available literature, this guide draws upon data from the synthesis of structurally similar aminonicotinonitrile derivatives to provide valuable insights into the potential performance of various catalysts. The primary synthetic routes to aminopyridine derivatives often involve multi-component reactions or the reduction of cyanopyridines.

Comparison of Catalytic Systems

The selection of an appropriate catalyst is contingent on factors such as desired yield, reaction conditions, cost, and environmental considerations. Below is a summary of potential catalytic approaches.

Catalyst SystemTypical ReactionCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Notes
Raney® Nickel Hydrogenation of nitrilesNot specifiedNot specifiedNot specifiedHigh (in general)A widely used heterogeneous catalyst for nitrile reduction. Reaction conditions need to be optimized for this specific substrate.[1]
Palladium on Carbon (Pd/C) Hydrogenation of nitriles0.5 - 3 mol%80 - 25010 min - 2.5 hUp to 100 (for related reactions)Effective for various coupling and hydrogenation reactions. The palladium content on the carbon support significantly affects activity.[2]
Copper-based Catalysts Cyanation and amination reactions2.5 mol%7016 hModerate to highCopper catalysts are effective in various C-N and C-C bond formation reactions relevant to aminonitrile synthesis.[3]
Natural Product Catalysts (e.g., Betaine, Guanidine Carbonate) One-pot synthesis of aminopyridonesNot specifiedReflux10 min60 - 72 (for related pyridones)Offer a green and non-toxic alternative with mild reaction conditions.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and comparison. Below are generalized procedures for catalytic syntheses that could be adapted for this compound.

General Procedure for Hydrogenation using Raney® Nickel

This protocol is a general guideline for the reduction of a nitrile to an amine.

Materials:

  • Substituted cyanopyridine

  • Raney® Nickel (slurry in water or ethanol)

  • Solvent (e.g., ethanol, methanol, ammonia in methanol)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • The high-pressure reactor is charged with the substituted cyanopyridine and the solvent.

  • The Raney® Nickel slurry is carefully added to the reactor under an inert atmosphere.

  • The reactor is sealed and purged several times with nitrogen, followed by hydrogen.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 60 bar).[5]

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred.[5]

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

General Procedure for Synthesis using Palladium on Carbon

This is a general procedure for a palladium-catalyzed cross-coupling reaction, which can be a step in the synthesis of the target molecule.

Materials:

  • Aryl halide

  • Amine

  • Palladium on Carbon (Pd/C)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., water)

Procedure:

  • To a reaction vessel, add the aryl halide, amine, Palladium on Carbon catalyst, and the base.[2]

  • Add the solvent and stir the mixture at the desired temperature.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow and Signaling Pathways

To systematically compare the efficacy of different catalysts, a structured experimental workflow is essential.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis and Comparison start Start: Define Reaction (e.g., Synthesis of this compound) reactants Prepare Reactants and Solvents start->reactants catalysts Prepare Catalysts (Raney Ni, Pd/C, Cu-based, etc.) reactants->catalysts rxn_setup Set up Parallel Reactions (One for each catalyst) catalysts->rxn_setup optimization Vary Parameters: - Temperature - Pressure - Catalyst Loading - Reaction Time rxn_setup->optimization monitoring Monitor Reaction Progress (TLC, GC, HPLC) optimization->monitoring workup Work-up and Product Isolation monitoring->workup characterization Characterize Product (NMR, MS, IR) workup->characterization comparison Compare Yield, Purity, and Reaction Rate characterization->comparison conclusion Conclusion: Identify Optimal Catalyst comparison->conclusion

Caption: A logical workflow for the comparative evaluation of different catalysts in the synthesis of this compound.

Disclaimer: The information provided is based on available scientific literature for similar compounds and is intended for guidance. Researchers should conduct their own experiments to determine the optimal conditions for the synthesis of this compound. Safety precautions should always be taken when handling chemicals and conducting chemical reactions.

References

A Comparative Guide to the In Vitro Performance of Novel Compounds Derived from 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of novel compounds synthesized from the 6-Amino-2-methylnicotinonitrile scaffold and its close chemical relatives. The data presented herein highlights their potential as anticancer and antimicrobial agents, benchmarked against established therapeutic alternatives. Detailed experimental protocols and mechanistic pathways are provided to support further research and development.

Anticancer Activity: A New Frontier in Cytotoxicity

Derivatives of this compound, particularly those belonging to the pyrimidine and pyridone families, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. This section compares the in vitro anticancer activity of representative novel compounds with the standard chemotherapeutic agent, Doxorubicin.

Comparative Analysis of Anticancer Potency

The in vitro efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The lower the IC50 value, the more potent the compound.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
6-Amino-5-cyano-2-thiopyrimidine Compound 1cLeukemia (HL-60)< 0.01DoxorubicinLeukemia (HL-60)~0.05-0.1
Leukemia (K-562)0.02DoxorubicinLeukemia (K-562)~0.03-0.8
Non-Small Cell Lung Cancer (NCI-H460)0.02
Colon Cancer (HCT-116)0.03DoxorubicinColon Cancer (HCT-116)~1.9
Breast Cancer (MCF7)0.04DoxorubicinBreast Cancer (MCF7)~0.68-4.17
2-Amino-4,6-diphenylnicotinonitrile Compound 3Breast Cancer (MCF-7)2.85DoxorubicinBreast Cancer (MCF-7)~4.17
6-Amino-2-pyridone-3,5-dicarbonitrile Compound 5oGlioblastoma (murine)Potent Activity
Liver, Breast, Lung CancerPotent Activity

Note: The data for the novel compounds and reference drugs are compiled from multiple studies. Direct comparison should be made with caution as experimental conditions may vary between studies.

Signaling Pathways in Anticancer Action

Several pyrimidine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently overactivated in many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation NovelCompound Novel Pyrimidine Derivative (e.g., Duvelisib analog) NovelCompound->PI3K Inhibition

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain novel pyrimidine derivatives.

Another potential mechanism of action for pyrimidine-based anticancer agents is the inhibition of topoisomerase II, an enzyme crucial for DNA replication.

Topoisomerase_Action DNA Double-stranded DNA TopoII Topoisomerase II DNA->TopoII Binding CleavedDNA Cleaved DNA intermediate TopoII->CleavedDNA Creates double-strand break ReligatedDNA Re-ligated DNA CleavedDNA->ReligatedDNA Re-ligation Apoptosis Apoptosis CleavedDNA->Apoptosis NovelCompound Novel Pyrimidine Derivative NovelCompound->CleavedDNA Stabilizes complex, prevents re-ligation

Figure 2. Proposed mechanism of action via Topoisomerase II inhibition.

Antimicrobial Activity: A Promising Alternative to Combat Resistance

Nicotinonitrile and pyrimidine derivatives have also been investigated for their antimicrobial properties. This section compares the in vitro activity of these novel compounds against common bacterial pathogens with the broad-spectrum antibiotic, Ciprofloxacin.

Comparative Analysis of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

Compound ClassSpecific Derivative ExampleBacterial StrainMIC (µg/mL)Reference CompoundBacterial StrainMIC (µg/mL)
Nicotinonitrile Derivative Compound 4a-i seriesS. aureusModerate ActivityCiprofloxacinS. aureus~0.5-1.0
E. coliModerate ActivityCiprofloxacinE. coli~0.01-0.1
Aminoalkyl Resveratrol Derivative Compound 5P. aeruginosa13.3-64CiprofloxacinP. aeruginosa~0.1-1.0
B. subtilis3.3-36.7
Pyrimidine Derivative Compound 3a, 3b, 3dS. aureusExcellent ActivityAmpicillinS. aureusVaries
B. subtilisExcellent Activity
E. coliExcellent Activity

Note: The data for the novel compounds and reference drugs are compiled from multiple studies. "Moderate" and "Excellent" activity are as described in the source literature and may not be directly comparable to the quantitative MIC values of the reference drugs due to different experimental setups.

Mechanism of Antimicrobial Action

Many antibiotics target the bacterial cell wall, a structure essential for bacterial survival. The synthesis of peptidoglycan, the main component of the cell wall, is a multi-step process that can be inhibited at various stages.

CellWall_Synthesis cluster_0 Inside Cell cluster_1 Membrane cluster_2 Outside Cell Cytoplasm Cytoplasm Membrane Cell Membrane Periplasm Periplasm / Exterior Precursors Precursor Synthesis (e.g., UDP-NAM) LipidI Lipid I Synthesis Precursors->LipidI LipidII Lipid II Synthesis LipidI->LipidII Translocation Translocation LipidII->Translocation Polymerization Polymerization & Cross-linking Translocation->Polymerization NovelCompound Novel Antimicrobial Compound NovelCompound->Polymerization Inhibition

Figure 3. Overview of bacterial cell wall synthesis and a potential point of inhibition for novel antimicrobial compounds.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add novel compound (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Figure 4. Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel compounds and a reference drug (e.g., Doxorubicin) in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow Start Prepare serial dilutions of novel compound in 96-well plate Inoculate Add standardized bacterial suspension to each well Start->Inoculate Incubate Incubate (18-24h at 37°C) Inoculate->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe DetermineMIC Determine MIC (lowest concentration with no visible growth) Observe->DetermineMIC

Figure 5. Workflow for the broth microdilution MIC assay.

Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the novel compounds and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The in vitro data presented in this guide suggest that novel compounds derived from the this compound scaffold are a promising area for the development of new anticancer and antimicrobial agents. The demonstrated high potency against various cancer cell lines and bacterial strains, in some cases exceeding that of standard drugs, warrants further investigation into their mechanisms of action, in vivo efficacy, and safety profiles. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to build upon these initial findings.

Comparative Guide to the Structure-Activity Relationship of 6-Amino-2-methylnicotinonitrile Analogs and Related Cyanopyridines as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Amino-2-methylnicotinonitrile analogs and structurally related 2-amino-3-cyanopyridine derivatives, with a focus on their potential as anticancer agents. By presenting quantitative data from experimental studies, detailing relevant methodologies, and visualizing key structural-activity trends, this document aims to inform the rational design of more potent and selective therapeutic candidates.

The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Modifications to this core, particularly at the 2, 4, and 6 positions, have been shown to significantly influence the anticancer potency of these compounds. This guide synthesizes findings from various studies to provide a comparative overview of these effects.

Data Presentation: Comparative Anticancer Activity

Compound IDCore StructureR1 (at position 4)R2 (at position 6)Cancer Cell LineIC50 (µM)Reference
1 2-Amino-3-cyanopyridine4-ChlorophenylMethylA549 (Lung)>100[1]
2 2-Amino-3-cyanopyridine4-MethoxyphenylPhenylMCF-7 (Breast)>100[2]
3 2-Amino-3-cyanopyridine4-Chlorophenyl2,4-DichlorophenylA549 (Lung)Not specified[1]
4f 2-Amino-3-cyanopyridine(+)-Nopinone fused4-BromophenylA549 (Lung)23.78[3]
4j 2-Amino-3-cyanopyridine(+)-Nopinone fused4-ChlorophenylA549 (Lung)Not specified[3]
4k 2-Amino-3-cyanopyridine(+)-Nopinone fused3,4-DichlorophenylA549 (Lung)Not specified[3]
5a 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrilePhenylN-benzylMCF-7 (Breast)1.77[4]
5e 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile4-ChlorophenylN-benzylMCF-7 (Breast)1.39[4]
6b 7-Amino-5-phenyl-4,7-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile4-Chlorophenyl-HepG2 (Liver)2.68[4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the compared compounds are crucial for the reproducibility and advancement of research. Below are representative protocols based on the cited literature.

General Synthesis of 2-Amino-4,6-disubstituted-nicotinonitriles

A common method for the synthesis of 2-amino-3-cyanopyridine derivatives involves a one-pot, multi-component reaction.[1][2]

  • Reaction Setup: Equimolar amounts of an aromatic aldehyde, a methyl ketone (e.g., acetophenone), and malononitrile are combined with ammonium acetate in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. Microwave-assisted synthesis without a solvent has also been reported to be an efficient method, often leading to higher yields and shorter reaction times.[1]

  • Work-up and Purification: After cooling, the precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol or water), and can be further purified by recrystallization to yield the desired 2-amino-3-cyanopyridine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with culture medium) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Mandatory Visualization: Structure-Activity Relationship Insights

The following diagrams illustrate the key structure-activity relationships for the 2-amino-3-cyanopyridine scaffold based on the available data.

SAR_Cyanopyridines cluster_core Core Scaffold: 2-Amino-3-cyanopyridine cluster_activity Anticancer Activity cluster_r1 Substituents at R1 (Position 4) cluster_r2 Substituents at R2 (Position 6) Core 2-NH2 3-CN Pyridine Ring R1 (Position 4) R2 (Position 6) Aryl_Halogen Aryl with EWG (e.g., 4-Chlorophenyl) Core:f2->Aryl_Halogen Modification Aryl_EDG Aryl with EDG (e.g., 4-Methoxyphenyl) Core:f2->Aryl_EDG Modification Fused_Ring Fused Ring System (e.g., Nopinone) Core:f2->Fused_Ring Modification Aryl_Halogen_R2 Aryl with EWG (e.g., 4-Bromophenyl) Core:f3->Aryl_Halogen_R2 Modification Alkyl Small Alkyl (e.g., Methyl) Core:f3->Alkyl Modification N_Benzyl N-Benzyl (in pyridones) Core:f3->N_Benzyl Modification High_Activity Increased Potency Low_Activity Decreased/Low Potency Aryl_Halogen->High_Activity Aryl_EDG->Low_Activity Fused_Ring->High_Activity Aryl_Halogen_R2->High_Activity Alkyl->Low_Activity N_Benzyl->High_Activity

Caption: General SAR of 2-amino-3-cyanopyridine analogs for anticancer activity.

The diagram above illustrates that electron-withdrawing groups (EWGs) such as halogens on the aryl rings at both the R1 and R2 positions tend to increase anticancer potency. Similarly, the presence of a fused ring system at R1 or an N-benzyl group at the corresponding position in related pyridones enhances activity. Conversely, electron-donating groups (EDGs) on the aryl ring at R1 or a small alkyl group at R2 generally lead to decreased or low potency.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Aldehyde, Ketone, Malononitrile) Reaction One-Pot Multi-component Reaction Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Treatment Compound Treatment Characterization->Treatment Synthesized Analogs Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR Analysis

References

A Spectroscopic Comparison of 6-Amino-2-methylnicotinonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the target molecule, 6-Amino-2-methylnicotinonitrile, with its key precursors, 2-Amino-6-methylpyridine and 2-Chloro-6-methylnicotinonitrile. This analysis is crucial for researchers in the fields of medicinal chemistry and drug development for reaction monitoring, quality control, and structural confirmation. The spectroscopic data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offer a clear roadmap for distinguishing these compounds.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step pathway starting from 2-Amino-6-methylpyridine. The first step involves the conversion of the amino group to a chloro group and the introduction of a nitrile group, yielding 2-Chloro-6-methylnicotinonitrile. This intermediate is then subjected to amination to produce the final product, this compound.

Synthesis_Pathway Precursor1 2-Amino-6-methylpyridine Precursor2 2-Chloro-6-methylnicotinonitrile Precursor1->Precursor2 Chlorination & Cyanation Product This compound Precursor2->Product Amination

Caption: Synthetic route from precursors to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for the identification and differentiation of each compound during synthesis and purification.

¹H and ¹³C NMR Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Amino-6-methylpyridine 7.29 (t, 1H, H-4), 6.48 (d, 1H, H-5), 6.28 (d, 1H, H-3), 4.49 (s, 2H, -NH₂), 2.36 (s, 3H, -CH₃)158.5 (C-2), 157.8 (C-6), 138.5 (C-4), 112.9 (C-5), 105.1 (C-3), 24.5 (-CH₃)
2-Chloro-6-methylnicotinonitrile Predicted: 7.85 (d, 1H), 7.40 (d, 1H), 2.70 (s, 3H)Predicted: 160.2, 152.1, 142.5, 124.8, 116.5, 108.9, 25.3
This compound Predicted: 7.60 (d, 1H), 6.50 (d, 1H), 4.80 (s, 2H), 2.50 (s, 3H)Predicted: 161.0, 159.5, 140.1, 117.2, 116.8, 95.8, 24.9
FTIR Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional Group2-Amino-6-methylpyridine2-Chloro-6-methylnicotinonitrileThis compound
N-H Stretch (Amine)3444, 3335 (medium, sharp)-~3400-3200 (medium, broad)
C-H Stretch (Aromatic)~3100-3000 (medium)~3100-3000 (medium)~3100-3000 (medium)
C-H Stretch (Alkyl)~2950-2850 (medium)~2950-2850 (medium)~2950-2850 (medium)
C≡N Stretch (Nitrile)-~2230 (strong, sharp)~2220 (strong, sharp)
C=C/C=N Stretch (Aromatic Ring)~1600-1450 (multiple bands)~1600-1450 (multiple bands)~1600-1450 (multiple bands)
C-Cl Stretch-~800-600 (strong)-
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2-Amino-6-methylpyridine C₆H₈N₂108.14108 (M+), 93, 80, 66, 53
2-Chloro-6-methylnicotinonitrile C₇H₅ClN₂152.58Predicted: 152/154 (M+), 117, 90
This compound C₇H₇N₃133.15Predicted: 133 (M+), 118, 106, 79

Note: The presence of chlorine in 2-Chloro-6-methylnicotinonitrile results in a characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of the target compound and its precursors. Researchers should adapt these methods based on their specific laboratory conditions and available equipment.

Synthesis Protocols

Synthesis of 2-Chloro-6-methylnicotinonitrile from 2-Amino-6-methylpyridine (Sandmeyer-type reaction):

  • Diazotization: 2-Amino-6-methylpyridine is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄ or HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a further 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and heated. The cold diazonium salt solution is then added slowly to the hot cyanide solution. The reaction mixture is heated under reflux for a specified period to drive the reaction to completion.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 2-Chloro-6-methylnicotinonitrile.

Synthesis of this compound from 2-Chloro-6-methylnicotinonitrile (Nucleophilic Aromatic Substitution):

  • Amination: 2-Chloro-6-methylnicotinonitrile is dissolved in a suitable solvent (e.g., ethanol, DMSO, or DMF) in a sealed reaction vessel. A source of ammonia, such as aqueous ammonia or ammonia gas, is introduced into the reaction mixture.

  • Reaction Conditions: The reaction is typically heated to an elevated temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude this compound is purified by column chromatography or recrystallization.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at a specific frequency (e.g., 400 MHz for ¹H). Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in structural assignment.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final NMR spectrum.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire 1H and 13C Spectra B->C D Process FID Data C->D E Analyze Spectrum D->E

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument's sample compartment, and the FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer. Depending on the instrument and the nature of the analyte, various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

  • Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragment ions, which can provide structural information.

Safety Operating Guide

Proper Disposal of 6-Amino-2-methylnicotinonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, procedural instructions for the proper disposal of 6-Amino-2-methylnicotinonitrile (CAS No. 183428-90-2), ensuring laboratory safety and environmental compliance. Adherence to these protocols is critical due to the compound's potential hazards.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is essential to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1]

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1]

  • Skin Irritation (Category 2)[1]

  • Serious Eye Damage (Category 1)[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[1]

Required Personal Protective Equipment (PPE)
PPE ItemSpecification
Eye Protection Safety glasses with side shields or chemical goggles. A face shield is also recommended.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after.
Body Protection Laboratory coat or a protective suit appropriate for the level of exposure.
Respiratory Use in a well-ventilated area or under a chemical fume hood. For higher exposure risks, a dust mask (type N95, US) is advised.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal plant.[2] Under no circumstances should this chemical be disposed of via standard drains or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:
  • Waste Identification and Segregation:

    • Isolate all waste containing this compound. This includes unused product, reaction byproducts, and contaminated materials like filter paper, pipette tips, and disposable labware.

    • Avoid mixing this waste stream with incompatible materials, such as strong oxidizing agents.[2]

  • Containerization:

    • Place the solid chemical waste and contaminated disposables into a designated, sealable, and chemically compatible waste container.

    • The container must be in good condition, free from leaks, and have a secure lid.

  • Labeling:

    • The hazardous waste container must be clearly and accurately labeled with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The associated hazards (e.g., "Harmful," "Irritant," "Eye Damage").[1]

      • The date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • The storage area should be away from heat, ignition sources, and incompatible chemicals.[3] The compound's storage class is 11 - Combustible Solids.[1]

    • Ensure the container is stored in a locked-up location to prevent unauthorized access.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[2]

    • Do not use methods that generate dust.

    • Collect all cleanup materials (e.g., absorbent pads, contaminated PPE) and place them in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent. All decontamination materials should also be treated as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound & Contaminated Materials B Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Place Waste into Sealed Container C->D Segregate Waste E Store in Designated, Secure, Ventilated Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F Schedule Pickup G Provide SDS to Disposal Company F->G H Complete Disposal Records G->H spill Spill Occurs spill_response Spill Management Protocol: Contain, Clean, Decontaminate spill->spill_response spill_response->D Dispose of Cleanup Materials

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Amino-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Amino-2-methylnicotinonitrile (CAS No. 183428-90-2) was not located. The following guidance is based on the safety data of structurally similar compounds, including aromatic amines and nitriles. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions, ensuring safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to stringent PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][3]To prevent skin contact, as the substance may be fatal if absorbed through the skin.[1][4][5]
Eye Protection Safety glasses with side shields or chemical goggles.[1][5][6]To protect against dust particles and potential splashes.
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][5][6]To avoid inhalation of dust, which may cause respiratory irritation.[1][2][4][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling

Workflow for Handling this compound A Preparation B Don appropriate PPE (See Table 1) A->B Step 1 C Work in a designated, well-ventilated area or fume hood B->C Step 2 D Weighing and Transfer C->D Proceed to E Carefully weigh the required amount of the solid compound D->E Step 3 F Use appropriate tools (e.g., spatula) to transfer the compound E->F Step 4 G Reaction/Use F->G Proceed to H Add the compound to the reaction vessel or experimental setup G->H Step 5 I Post-Handling H->I After use J Decontaminate all surfaces and equipment used I->J Step 6 K Properly dispose of waste (See Disposal Plan) J->K Step 7 L Remove PPE in the correct order K->L Step 8 M Wash hands thoroughly with soap and water L->M Step 9

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

Disposal Workflow for this compound A Waste Segregation B Collect all waste material (unused compound, contaminated labware) A->B Step 1 C Do not mix with other waste streams B->C Important D Containerization C->D Proceed to E Place in a clearly labeled, sealed, and chemically compatible container D->E Step 2 F Label must include 'Hazardous Waste' and the full chemical name E->F Step 3 G Storage F->G Proceed to H Store in a designated, well-ventilated hazardous waste accumulation area G->H Step 4 I Disposal H->I Proceed to J Arrange for pickup and disposal by a certified hazardous waste management company I->J Step 5 K Follow all local, state, and federal regulations J->K Compliance

Caption: A procedural diagram for the safe disposal of this compound waste.

Table 2: Emergency Procedures

Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[3][4][7] Remove contaminated clothing.[1][3] Seek immediate medical attention.[3][4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7] Seek immediate medical attention.[4][5]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][6][7] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][5] Seek immediate medical attention.[3][4][5]
Spill Evacuate the area. Wear appropriate PPE.[8] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Amino-2-methylnicotinonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。